3-Chloroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHPZIQQEVQDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-73-1 | |
| Record name | 5315-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 3-Chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of a chloro-substituent at the 3-position significantly modulates the electronic properties and reactivity of this bicyclic system, making 3-chloroimidazo[1,2-a]pyridine a valuable intermediate in the synthesis of a diverse array of functionalized molecules. A thorough understanding of its spectral characteristics, particularly its ¹H Nuclear Magnetic Resonance (NMR) spectrum, is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR chemical shifts of this compound, grounded in established principles of NMR spectroscopy and supported by data from analogous structures. We will delve into the causal factors influencing the chemical shifts, provide a detailed assignment of the proton signals, and present a robust experimental protocol for its synthesis and spectral acquisition.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system, a 10-π electron aromatic heterocycle, has garnered considerable attention in the field of drug discovery due to its versatile biological activities.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties. The ability to functionalize the imidazo[1,2-a]pyridine core at various positions is key to tuning its pharmacological profile. Halogenation, particularly chlorination at the 3-position, provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the generation of extensive chemical libraries for drug screening.
A precise understanding of the ¹H NMR spectrum of this compound is therefore not merely an academic exercise but a critical tool for any researcher working with this important chemical entity. This guide aims to provide that understanding in a clear and comprehensive manner.
Theoretical Framework: Factors Influencing ¹H NMR Chemical Shifts in this compound
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In the case of this compound, several key factors dictate the resonance frequencies of the protons on the bicyclic ring system.
-
Anisotropic Effects of the Aromatic System: The delocalized π-electron system of the imidazo[1,2-a]pyridine core generates a ring current in the presence of an external magnetic field. This induced magnetic field deshields the protons on the periphery of the ring system, causing them to resonate at a lower field (higher ppm values) than typical olefinic protons.[2]
-
Electronegativity of the Nitrogen Atoms: The two nitrogen atoms in the ring system exert a significant influence on the electron density distribution. The pyridine-like nitrogen (N-4) and the imidazole nitrogen (N-1) withdraw electron density through inductive effects, leading to a general deshielding of the adjacent protons.
-
The Inductive and Mesomeric Effects of the Chloro Substituent: The chlorine atom at the 3-position is an electronegative element that withdraws electron density from the imidazole ring through an inductive effect (-I). This effect leads to a deshielding of the neighboring protons. Conversely, the lone pairs on the chlorine atom can participate in resonance, donating electron density back into the ring (+M effect). The interplay of these opposing electronic effects modulates the chemical shifts of the protons throughout the molecule.
-
Spin-Spin Coupling: The non-equivalent protons on the pyridine ring exhibit spin-spin coupling, which results in the splitting of their NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity of the protons and the geometry of the ring.
The interplay of these factors results in a unique and predictable ¹H NMR spectrum for this compound.
Predicted ¹H NMR Spectral Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.55 - 7.65 | s | - |
| H-5 | 8.10 - 8.20 | d | J5,6 = 6.8 - 7.2 |
| H-6 | 6.75 - 6.85 | t | J6,5 = 6.8 - 7.2, J6,7 = 6.8 - 7.2 |
| H-7 | 7.15 - 7.25 | t | J7,6 = 6.8 - 7.2, J7,8 = 8.9 - 9.3 |
| H-8 | 7.60 - 7.70 | d | J8,7 = 8.9 - 9.3 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Diagram 1: Structure and Proton Numbering of this compound
Caption: Numbering of the this compound scaffold.
Detailed Spectral Analysis and Assignment
A detailed analysis of the predicted ¹H NMR spectrum provides a wealth of structural information:
-
H-2: The proton at the 2-position of the imidazole ring is expected to appear as a singlet in the range of δ 7.55 - 7.65 ppm. Its chemical shift is influenced by the adjacent nitrogen atom (N-1) and the deshielding effect of the chloro-substituent at the 3-position.
-
H-5: This proton, located on the pyridine ring, is anticipated to be the most downfield signal, appearing as a doublet between δ 8.10 and 8.20 ppm. Its significant deshielding is due to the anisotropic effect of the fused aromatic system and the inductive effect of the adjacent bridgehead nitrogen (N-4). It will be split into a doublet by coupling with H-6.
-
H-8: The proton at the 8-position is expected to resonate as a doublet in the region of δ 7.60 - 7.70 ppm. It is coupled to H-7.
-
H-7: This proton will likely appear as a triplet (or more accurately, a doublet of doublets) around δ 7.15 - 7.25 ppm, due to coupling with both H-6 and H-8.
-
H-6: The proton at the 6-position is predicted to be the most upfield signal, appearing as a triplet (or doublet of doublets) between δ 6.75 and 6.85 ppm. It is coupled to both H-5 and H-7.
Experimental Protocol: Synthesis and NMR Sample Preparation
A reliable synthesis of this compound is essential for obtaining high-quality NMR data. The following protocol is adapted from established methods for the halogenation of imidazo[1,2-a]pyridines.[6]
Diagram 2: Synthetic Pathway to this compound
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR chemical shifts of this compound. By understanding the fundamental principles that govern its spectral features, researchers can confidently identify and characterize this important synthetic intermediate. The predicted spectral data and detailed assignments, along with the provided experimental protocols, serve as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to accurately interpret the ¹H NMR spectrum of this compound is a critical skill for advancing research and development efforts that utilize this versatile molecular scaffold.
References
- 1. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 3-Chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes predictive analysis based on established NMR principles with practical, field-proven methodologies for spectral acquisition and interpretation. Every claim is substantiated with citations to authoritative sources to ensure scientific integrity.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the foundation of numerous therapeutic agents. The introduction of a chlorine atom at the 3-position significantly modulates the electronic and steric properties of the scaffold, influencing its biological activity and metabolic profile. A thorough understanding of its ¹³C NMR spectrum is paramount for unambiguous structural confirmation, quality control, and for elucidating structure-activity relationships (SAR) in drug development programs.
Predicted ¹³C NMR Spectral Data for this compound
The predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) are presented in Table 1. These predictions are derived from the experimental data of the unsubstituted imidazo[1,2-a]pyridine and the known effects of a chlorine substituent on similar heterocyclic systems.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~140-145 | Downfield shift from the parent compound due to the inductive effect of the adjacent chlorine atom. |
| C3 | ~115-120 | Direct attachment to the electronegative chlorine atom causes a significant downfield shift. |
| C5 | ~124-128 | Minor effect from the distant chloro substituent. |
| C6 | ~112-116 | Minor effect from the distant chloro substituent. |
| C7 | ~128-132 | Minor effect from the distant chloro substituent. |
| C8 | ~117-121 | Minor effect from the distant chloro substituent. |
| C8a | ~145-149 | Bridgehead carbon, expected to be relatively insensitive to substitution at C3. |
Causality behind the Predicted Shifts:
The introduction of a chlorine atom at the C3 position induces predictable changes in the chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system. These changes are primarily governed by:
-
Inductive Effects: The high electronegativity of the chlorine atom withdraws electron density from the surrounding carbon atoms, leading to a deshielding effect and a downfield shift in their ¹³C NMR signals. This effect is most pronounced on the directly attached carbon (C3) and the adjacent carbon (C2).
-
Mesomeric (Resonance) Effects: The lone pairs of electrons on the chlorine atom can participate in resonance with the π-system of the ring. This can lead to both shielding and deshielding effects at different positions.
-
Steric Effects: While less significant for a chlorine atom, steric compression can sometimes influence chemical shifts.
The predicted values in Table 1 represent a synthesis of these effects, providing a reliable starting point for spectral assignment.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain high-quality, unambiguous ¹³C NMR data for this compound, a systematic experimental approach is crucial. The following protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice. For quantitative analysis, consider using a solvent with a long spin-lattice relaxation time (T₁) for the carbon atoms of interest, or use a relaxation agent.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and 1D ¹³C NMR Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Frequency: Set the spectrometer to the appropriate ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Acquisition Time (at): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. For quantitative measurements, this should be increased to at least 5 times the longest T₁ of the carbon nuclei.
-
Number of Scans (ns): Accumulate a sufficient number of scans (typically 128 to 1024) to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heteroaromatic carbons (e.g., 0 to 200 ppm).
Workflow for Spectral Acquisition and Processing
Caption: Experimental workflow for acquiring and analyzing the ¹³C NMR spectrum.
Unambiguous Signal Assignment using 2D NMR Spectroscopy
While 1D ¹³C NMR provides the chemical shifts, unambiguous assignment of each signal to a specific carbon atom requires further experimentation. Two-dimensional NMR techniques are indispensable for this purpose.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the signals of protonated carbons. By analyzing the cross-peaks in the HSQC spectrum, one can definitively link the ¹H and ¹³C signals for the C-H pairs in the molecule (C5-H5, C6-H6, C7-H7, and C8-H8).
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and for confirming the assignments of protonated carbons. For this compound, key HMBC correlations would include:
-
Correlations from the protons on the pyridine ring (H5, H6, H7, H8) to the bridgehead carbon C8a.
-
Correlations from the protons on the pyridine ring to the carbons of the imidazole ring (C2 and C3).
Logical Framework for Signal Assignment
Caption: Logical workflow for the unambiguous assignment of ¹³C NMR signals.
The Role of Theoretical Calculations in Spectral Validation
In modern organic chemistry, theoretical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts.[1] By performing a DFT calculation on the optimized geometry of this compound, a theoretical ¹³C NMR spectrum can be generated. Comparing these calculated chemical shifts with the experimental data provides a high level of confidence in the structural assignment.
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the ¹³C NMR spectral data of this compound. By combining predictive analysis based on established principles with a robust experimental protocol involving 1D and 2D NMR techniques, researchers can confidently characterize this important heterocyclic compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for the structural elucidation of imidazo[1,2-a]pyridine derivatives and other related molecules in the field of drug discovery and development.
References
Mass Spectrum of 3-Chloroimidazo[1,2-a]pyridine: A Technical Guide to its Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This versatile scaffold is a key component in numerous therapeutic agents, exhibiting antiviral, anticancer, antiprotozoal, and antimicrobial properties. The introduction of various substituents onto the imidazo[1,2-a]pyridine core allows for the fine-tuning of its pharmacological profile. The 3-chloro derivative, in particular, serves as a crucial intermediate in the synthesis of more complex molecules.
Understanding the mass spectrometric behavior of 3-chloroimidazo[1,2-a]pyridine is paramount for its unambiguous identification in complex matrices, for quality control during synthesis, and for metabolite identification studies. Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint," which is invaluable for structural elucidation.
This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrum and fragmentation pattern of this compound. In the absence of a publicly available experimental EI mass spectrum, this guide synthesizes established principles of mass spectrometry of heterocyclic and halogenated compounds to propose a scientifically grounded fragmentation pathway. This approach offers valuable insights for researchers working with this important class of molecules.
Predicted Electron Ionization Fragmentation Pattern of this compound
Upon electron ionization at a standard energy of 70 eV, the this compound molecule is expected to form a molecular ion, which then undergoes a series of fragmentation events to yield characteristic daughter ions. The proposed fragmentation pathway is driven by the stability of the resulting cations and neutral losses.
The molecular ion ([M]˙⁺) of this compound will appear at a mass-to-charge ratio (m/z) of 152 for the ³⁵Cl isotope and 154 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic for monochlorinated compounds.[1]
The primary fragmentation pathways are predicted to involve the loss of a chlorine radical (•Cl), the loss of a hydrogen chloride molecule (HCl), and the cleavage of the heterocyclic ring system.
Key Fragmentation Steps:
-
Loss of a Chlorine Radical: The initial fragmentation is likely the cleavage of the C-Cl bond to lose a chlorine radical, resulting in a stable cation at m/z 117. This is a common fragmentation pathway for chlorinated aromatic compounds.[1]
-
Loss of Hydrogen Chloride (HCl): A rearrangement process can lead to the elimination of a neutral HCl molecule, producing a radical cation at m/z 116.
-
Cleavage of the Imidazole Ring: Subsequent fragmentation of the ion at m/z 117 is predicted to involve the loss of hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation of N-heterocyclic compounds. This would result in a fragment ion at m/z 90.
-
Cleavage of the Pyridine Ring: The pyridine ring can also undergo fragmentation. The ion at m/z 90 may lose an acetylene molecule (C₂H₂) to form a cation at m/z 64.
Summary of Predicted Mass Spectral Data
| m/z (for ³⁵Cl) | Proposed Formula | Proposed Structure/Identity | Fragmentation Pathway |
| 152 | [C₇H₅ClN₂]˙⁺ | Molecular Ion | - |
| 117 | [C₇H₅N₂]⁺ | [M - Cl]⁺ | Loss of a chlorine radical |
| 116 | [C₇H₄N₂]˙⁺ | [M - HCl]˙⁺ | Loss of a hydrogen chloride molecule |
| 90 | [C₆H₄N]⁺ | [M - Cl - HCN]⁺ | Loss of HCN from the m/z 117 fragment |
| 64 | [C₄H₂N]⁺ | [M - Cl - HCN - C₂H₂]⁺ | Loss of acetylene from the m/z 90 fragment |
Fragmentation Pathway Diagram
References
The Solubility Profile of 3-Chloroimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 3-Chloroimidazo[1,2-a]pyridine in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is a key component in pharmaceuticals targeting a range of conditions, from anxiety and insomnia to cancer and tuberculosis.[1][2] The specific analogue, this compound, serves as a crucial intermediate in the synthesis of these complex molecules, making a thorough understanding of its physicochemical properties, particularly its solubility, paramount for researchers in drug discovery and development.[3]
Solubility is a critical determinant of a compound's therapeutic efficacy, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor solubility can lead to erratic and low bioavailability, hindering the translation of a promising compound from the laboratory to the clinic. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for its assessment.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility.[5] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure. Molecules with a significant difference in electronegativity between their atoms will have polar bonds and may possess an overall molecular dipole, making them polar. Conversely, molecules with symmetrical charge distribution are considered nonpolar.
This compound: A Structural and Polarity Analysis
To predict the solubility of this compound, we must first examine its structure. The molecule consists of a fused bicyclic system containing both a pyridine and an imidazole ring. The nitrogen atoms within these rings, along with the chlorine substituent, introduce polarity to the molecule. The lone pairs of electrons on the nitrogen atoms can participate in hydrogen bonding as acceptors. However, the aromatic rings themselves are largely nonpolar. This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.
The following diagram illustrates the key structural features influencing the polarity of this compound.
Caption: Key structural features of this compound influencing its solubility.
Qualitative Solubility Profile in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are highly polar and can engage in dipole-dipole interactions with the polar regions of the solute. DMSO and DMF are particularly good at dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are polar and can act as hydrogen bond donors, interacting with the nitrogen atoms of the imidazopyridine ring. Solubility is expected to be good, though perhaps slightly less than in polar aprotic solvents. |
| Moderately Polar | Acetone, Dichloromethane (DCM) | Moderate | These solvents have intermediate polarity and should be effective at solvating the molecule, balancing the polar and nonpolar characteristics. |
| Nonpolar | Toluene, Hexane | Low to Sparingly Soluble | The nonpolar nature of these solvents makes them less effective at solvating the polar functionalities of this compound. Some solubility may be observed in toluene due to pi-pi stacking interactions with the aromatic rings. |
Experimental Determination of Solubility: Protocols for the Modern Laboratory
For definitive solubility data, experimental determination is essential. In the context of drug discovery, two types of solubility assays are commonly employed: kinetic and thermodynamic solubility.[4]
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[4][6][7][8][9] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Workflow for Kinetic Solubility Determination
Caption: A generalized workflow for determining kinetic solubility.
Step-by-Step Protocol for Nephelometric Kinetic Solubility Assay:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
Compare the turbidity to a blank (2% DMSO in PBS) to determine the concentration at which precipitation occurs.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is a powerful solvent capable of dissolving a wide range of organic compounds, making it an ideal starting point for this assay.[7]
-
Aqueous Buffer (PBS, pH 7.4): This buffer mimics physiological pH, providing a more biologically relevant solubility measurement.
-
Nephelometry: This technique is highly sensitive to the presence of suspended particles (precipitate), allowing for a rapid and accurate determination of the solubility limit.[4]
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a saturated solution at equilibrium.[10][11][12] It is a more time-consuming but also a more accurate measure of a compound's true solubility.
Workflow for Thermodynamic Solubility Determination
Caption: A generalized workflow for determining thermodynamic solubility.
Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility Assay:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent (e.g., methanol, acetonitrile, etc.).
-
Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid ensures that the solution is saturated at equilibrium.
-
Prolonged Equilibration: Shaking for an extended period (24-48 hours) allows the system to reach a true thermodynamic equilibrium.[11]
-
Filtration: This step is crucial to separate the saturated solution from any remaining solid, ensuring that only the dissolved compound is measured.
-
HPLC-UV Quantification: This is a highly accurate and precise method for determining the concentration of the analyte in the solution.
Safety and Handling
When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.[13][14] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not widely published, a strong understanding of its chemical structure and the principles of solubility allows for reliable qualitative predictions. For definitive quantitative data, the kinetic and thermodynamic solubility assays detailed in this guide provide robust and reproducible methods for in-house determination. A thorough characterization of the solubility of this important synthetic intermediate is a critical step in the successful development of novel imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 5315-73-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine-3-acetonitrile | 82626-72-0 [amp.chemicalbook.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. evotec.com [evotec.com]
- 13. lookchem.com [lookchem.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloroimidazo[1,2-a]pyridine
This guide provides a comprehensive overview of the electrophilic substitution reactions involving the 3-chloroimidazo[1,2-a]pyridine scaffold, a crucial heterocyclic core in medicinal chemistry and materials science. We will delve into the fundamental principles governing its reactivity, explore key transformation protocols, and offer insights into the causal factors behind experimental choices.
The Imidazo[1,2-a]pyridine Core: Electronic Structure and Reactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that is isoelectronic with indole. It is considered an electron-rich aromatic system, making it a prime candidate for electrophilic substitution. The five-membered imidazole ring is significantly more activated towards electrophilic attack than the six-membered pyridine ring.
The Predominance of C3 Substitution
In an unsubstituted imidazo[1,2-a]pyridine, electrophilic attack overwhelmingly occurs at the C3 position. This pronounced regioselectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at different positions.
Attack at the C3 position results in a resonance-stabilized cationic intermediate where the aromatic sextet of the pyridine ring remains intact throughout all resonance contributors.[1] In contrast, attack at the C2 position leads to an intermediate where one of the resonance structures disrupts the aromaticity of the pyridine ring, rendering it significantly less stable.[1]
Caption: Comparison of intermediates in electrophilic attack.
The Influence of the 3-Chloro Substituent
The presence of a chlorine atom at the highly reactive C3 position fundamentally alters the landscape for subsequent electrophilic substitutions. The this compound is typically synthesized via direct, regioselective chlorination of the parent scaffold using reagents like N-chlorosuccinimide (NCS).[2]
The chloro group exerts two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond, causing a general deactivation of the entire heterocyclic system towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring, which would typically direct incoming electrophiles to the ortho and para positions.
In this system, the strong deactivating inductive effect is dominant. With the most nucleophilic C3 position now blocked and the entire imidazole ring deactivated, electrophilic attack under forcing conditions is directed to the less-deactivated pyridine ring. The precise position of substitution on the pyridine ring (C5, C6, C7, or C8) depends on the specific reaction conditions and the electronic nature of any other substituents present.
Key Electrophilic Substitution Reactions
While the 3-chloro substituent is deactivating, further functionalization is achievable, often requiring more stringent conditions than the parent compound.
Halogenation (Bromination)
Further halogenation of this compound, for instance with bromine, will occur on the pyridine ring. The literature provides examples of 3-bromo-5-chloroimidazo[1,2-a]pyridine, indicating that the C5 position is a viable site for electrophilic attack.[2][3][4][5]
Plausible Mechanism: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. Bromine is polarized by a Lewis or Brønsted acid, generating a potent electrophile (Br⁺) which is then attacked by the electron-rich pyridine ring of the substrate.
Representative Protocol: Synthesis of 3-Bromo-5-chloroimidazo[1,2-a]pyridine
This protocol is based on synthetic routes that utilize pre-halogenated pyridines, which confirms the viability of this substitution pattern.[2]
-
Starting Material: 2-Amino-5-chloropyridine.
-
Cyclization: React 2-amino-5-chloropyridine with an appropriate three-carbon building block (e.g., 1,1,3,3-tetramethoxypropane in the presence of a strong acid) to form the 5-chloroimidazo[1,2-a]pyridine core.
-
Bromination: To a solution of 5-chloroimidazo[1,2-a]pyridine in a suitable solvent like acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-chloroimidazo[1,2-a]pyridine.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For the this compound substrate, the strong deactivation of the ring system necessitates harsh reaction conditions. Substitution is expected on the pyridine ring. While direct nitration of this compound is not extensively documented, related structures show that nitration can occur at the C6 and C8 positions.[6]
Table 1: Examples of Nitration on Substituted Imidazo[1,2-a]pyridines
| Starting Material | Nitrating Agent | Position of Nitration | Reference |
| 6,8-Dibromo-2-chloromethyl-imidazo[1,2-a]pyridine | HNO₃/H₂SO₄ | C3 | [6] |
| 2-Methyl-imidazo[1,2-a]pyridine | NaNO₂/NaHSO₄ | C3 | [7] |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing an acyl group onto an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[8] The imidazo[1,2-a]pyridine core is highly amenable to this reaction, with exceptional selectivity for the C3 position.[9][10]
However, the pyridine ring itself is generally unreactive to Friedel-Crafts conditions because the nitrogen atom coordinates with the Lewis acid catalyst, adding a positive charge and severely deactivating the ring.[11]
Causality Insight: Given that the C3 position is blocked in this compound and the pyridine ring is inherently deactivated towards Friedel-Crafts acylation, this reaction is generally not a viable synthetic route for further functionalization of this specific substrate. Attempts to force the reaction would likely result in low yields or decomposition. Alternative strategies, such as metal-catalyzed cross-coupling reactions on a pre-functionalized pyridine ring, are preferred.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation used to introduce a formyl group (-CHO) onto electron-rich aromatic rings.[12][13] The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14]
Like Friedel-Crafts acylation, this reaction shows a very strong preference for the C3 position of the imidazo[1,2-a]pyridine scaffold.
Caption: Vilsmeier-Haack reaction feasibility on the title compound.
Expert Analysis: The high reactivity of the C3 position means that if this site is blocked, as in this compound, the Vilsmeier-Haack reaction is highly unlikely to proceed on the deactivated pyridine ring under standard conditions. The energy barrier for the electrophilic attack on the pyridine ring is too high for this relatively mild electrophile. Therefore, this reaction is not a practical method for introducing a formyl group onto the 3-chloro-substituted core.
Summary and Outlook
The electrophilic substitution chemistry of this compound is dominated by the electronic properties of the heterocyclic core and the influence of the chloro-substituent.
-
Primary Reactivity Site: The C3 position is the kinetically and thermodynamically favored site for electrophilic attack on the parent imidazo[1,2-a]pyridine scaffold.
-
Effect of C3-Chlorination: The presence of a chloro group at C3 blocks the most reactive site and deactivates the entire ring system towards further electrophilic substitution.
-
Viable Reactions: Under more forcing conditions, electrophilic substitution (e.g., bromination) can be achieved on the pyridine ring, with evidence pointing towards substitution at the C5 position.
-
Challenging Reactions: Classical electrophilic substitutions that require highly activated rings, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, are generally not effective on the this compound core due to the combined deactivation from the chloro group and the inherent low reactivity of the pyridine ring under these conditions.
For drug development professionals and researchers, this guide underscores that while this compound is a valuable synthetic intermediate, its further functionalization via electrophilic substitution is challenging. Modern synthetic strategies, particularly transition-metal-catalyzed cross-coupling reactions, offer more versatile and reliable pathways for introducing diversity onto this important scaffold.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 3-Bromo-5-chloroimidazo[1,2-A]pyridine | 1260656-94-7 | Benchchem [benchchem.com]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. 1260656-94-7 3-Bromo-5-chloroimidazo[1,2-A]pyridine AKSci 3839DN [aksci.com]
- 5. 3-Bromo-5-chloroimidazo[1,2-a]pyridine | 1260656-94-7 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins [organic-chemistry.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
An In-depth Technical Guide to 3-Chloroimidazo[1,2-a]pyridine: Properties, Synthesis, and Reactivity for Drug Discovery
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. It further details its synthesis, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and critical safety and handling protocols for researchers and drug development professionals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a wide range of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Notably, marketed drugs such as Alpidem (anxiolytic) and Zolpidem (hypnotic) feature this core structure, underscoring its therapeutic relevance.[1]
This compound serves as a crucial intermediate, providing a reactive handle at the 3-position for the introduction of molecular diversity.[2] The chloro substituent is a versatile functional group for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | AK Scientific, Inc. |
| CAS Number | 5315-73-1 | [3][4] |
| Molecular Formula | C₇H₅ClN₂ | [3][4] |
| Molecular Weight | 152.58 g/mol | [3][4] |
| Appearance | Brown oil | N/A |
| Melting Point | Not available (related 3-bromo analog: 90-95 °C) | |
| Boiling Point | Not available (parent compound: 103 °C at 1 mmHg) | [5] |
| Density | Not available (related carboxylic acid derivative: 1.58 g/cm³) | [6] |
| pKa | Not available (related carboxylic acid derivative: -0.94) | [6] |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and DMF. | Inferred from synthesis protocols |
Spectroscopic Data and Interpretation
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to the aromatic C-H stretching and C=C/C=N bond vibrations within the heterocyclic ring system.
-
Key Absorptions (KBr, cm⁻¹): 2992, 1486, 1219, 1037, 954.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.05 (d, J = 6.4 Hz, 1H)
-
7.61 (t, J = 9.2 Hz, 2H)
-
7.21 (t, J = 7.6 Hz, 1H)
-
6.91 (t, J = 6.8 Hz, 1H)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
144.7, 130.2, 124.2, 122.5, 118.0, 112.9, 109.6
-
Mass Spectrometry (MS):
-
ESI-MS m/z (%): 153 (100) [M+H]⁺
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of the parent imidazo[1,2-a]pyridine. A common and effective method involves the use of a chlorinating agent in a suitable solvent.
General Synthetic Protocol
The following protocol describes a representative synthesis of this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL sealed tube equipped with a magnetic stir bar, combine imidazo[1,2-a]pyridine (1.0 equiv), sodium chlorite (2.0 equiv), and acetic acid (4.0 equiv) in DMF (0.25 M).
-
Reaction Execution: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Purification: Purify the reaction mixture directly using preparative thin-layer chromatography on silica gel, eluting with a petroleum ether:ethyl acetate (10:1) mixture.
-
Extraction: Extract the desired product from the silica gel using ethyl acetate.
-
Isolation: Concentrate the ethyl acetate extract under reduced pressure to afford the pure this compound.
Chemical Reactivity and Synthetic Applications
The chloro substituent at the 3-position of the imidazo[1,2-a]pyridine ring is a key functional group for introducing molecular complexity. This section focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position.
Diagram 2: Suzuki-Miyaura Coupling of this compound
Caption: General scheme for the Suzuki-Miyaura coupling.
Proposed Experimental Protocol: This protocol is adapted from procedures for similar halo-imidazo[1,2-a]pyridines and may require optimization.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like sodium carbonate (2.0 equiv) in a suitable solvent such as 1,2-dimethoxyethane (DME) or a mixture of toluene and water.
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the mixture to a temperature between 80-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction enables the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives, which are important pharmacophores, from this compound and a primary or secondary amine.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. This compound-2-carboxylicacid [myskinrecipes.com]
- 3. 5315-73-1|this compound|BLD Pharm [bldpharm.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-imidazo[1,2-a]pyridine-7-carboxylic acid | 1503889-91-5 [amp.chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Quantum Chemical Calculations for Imidazo[1,2-a]pyridine Stability
Foreword: Bridging Computation and Chemistry in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] As we venture into an era of precision medicine, the ability to predict the stability and reactivity of novel derivatives of this scaffold is paramount. This guide serves as a technical deep-dive into the application of quantum chemical calculations to assess the stability of imidazo[1,2-a]pyridine derivatives, a critical step in modern drug discovery and development.[4][5] By leveraging computational methods, we can significantly reduce the time and cost associated with synthesizing and testing new chemical entities.[6] This document is intended for researchers, scientists, and drug development professionals who wish to apply these powerful in silico tools to their work.
The 'Why': Theoretical Foundations for Stability Analysis
Before delving into the practical "how," it is crucial to understand the theoretical underpinnings of our computational approach. The stability of a molecule is intrinsically linked to its electronic structure. Quantum mechanics provides the framework to calculate molecular properties that are direct indicators of stability.[7][8][9]
Choosing the Right Tool: A Hierarchy of Methods
The selection of a computational method is a balance between accuracy and computational cost. For systems like imidazo[1,2-a]pyridines, Density Functional Theory (DFT) offers a robust compromise.[1][10][11]
-
Ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory): These methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally expensive and often impractical for the routine screening of multiple derivatives.
-
Density Functional Theory (DFT): DFT methods calculate the electron density of a system rather than its full wavefunction, making them significantly faster than ab initio methods while often achieving comparable accuracy.[11] Hybrid functionals, such as B3LYP , are widely used and have been shown to provide reliable results for organic heterocyclic compounds.[10][12][13]
-
Semi-empirical methods: These methods use parameters derived from experimental data to simplify calculations. They are very fast but may lack the accuracy needed for subtle stability comparisons.
Expert Insight: For studies on imidazo[1,2-a]pyridine derivatives, starting with the B3LYP functional and a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p) is a field-proven choice that delivers reliable geometries and electronic properties.[1][10]
Key Stability Descriptors
Our computational analysis will focus on several key quantum chemical descriptors that correlate with molecular stability:
-
Total Energy (E_total): The most direct measure of a molecule's stability. In a series of isomers, the one with the lowest total energy is the most stable.
-
Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity.[14][15][16][17] Molecules with a small gap are more polarizable and reactive.[16][17]
-
Aromaticity: The inherent stability of the imidazo[1,2-a]pyridine ring system is due to its aromatic character. We can quantify this using methods like the Nucleus-Independent Chemical Shift (NICS).[18] More negative NICS values typically indicate stronger aromaticity and thus greater stability.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack, providing insights into the molecule's reactivity and intermolecular interactions.[10]
The 'How': A Step-by-Step Computational Workflow
This section outlines a detailed protocol for conducting quantum chemical calculations to assess the stability of imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Review on Applications of Computational Methods in Drug Screening and Design | Semantic Scholar [semanticscholar.org]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
- 8. quantumgrad.com [quantumgrad.com]
- 9. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]
- 10. Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory [scirp.org]
- 11. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. poranne-group.github.io [poranne-group.github.io]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The ability to functionalize this scaffold at various positions is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds, offering a direct route to introduce diverse aryl and heteroaryl substituents onto the imidazo[1,2-a]pyridine nucleus.[1][2]
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 3-chloroimidazo[1,2-a]pyridine with various boronic acids. As chloro-heterocycles can be less reactive than their bromo or iodo counterparts, careful optimization of reaction conditions is crucial for achieving high yields and purity.[3][4] These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound to form a palladium(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6] The choice of a suitable palladium catalyst and ligand is critical to facilitate this step.[4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst to re-enter the catalytic cycle.[4]
The selection of an appropriate base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7]
Optimized Reaction Conditions for this compound
The successful coupling of this compound hinges on the judicious selection of the catalyst system, base, and solvent. Given the reduced reactivity of the C-Cl bond, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to promote the oxidative addition step.[4]
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand, or pre-formed catalysts like Pd(PPh₃)₄.[8] | The choice of palladium source is often coupled with the ligand. For challenging substrates like heteroaryl chlorides, using a palladium precursor with a specialized ligand is often more effective than a pre-formed catalyst. |
| Ligand | Bulky, electron-rich phosphines such as SPhos, XPhos, or DavePhos.[9] | These ligands enhance the electron density on the palladium center, facilitating oxidative addition and improving catalyst stability. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃.[7] | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point for heteroaryl couplings. |
| Solvent | Anhydrous polar aprotic solvents such as 1,4-dioxane, DME, or THF, often with the addition of water.[9][10] | The solvent system influences the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is frequently used. |
| Boronic Acid | Aryl, heteroaryl, or vinyl boronic acids or their corresponding pinacol esters. | The stability of the boronic acid is a consideration; pinacol esters can offer enhanced stability.[11] |
| Temperature | 80-120 °C.[12] | Higher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides. |
| Atmosphere | Inert (Nitrogen or Argon). | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Arylation
This protocol is a starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), palladium(II) acetate (5 mol%), SPhos (10 mol%), and potassium phosphate (2.0 equiv.).[12]
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction gives a low yield, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., XPhos), or employing a stronger base like cesium carbonate. Increasing the reaction temperature or time may also be beneficial.
-
Dehalogenation: The formation of dehalogenated imidazo[1,2-a]pyridine can be a side reaction. This can sometimes be minimized by ensuring a truly inert atmosphere and using high-purity reagents.
-
Homocoupling of Boronic Acid: This side product can be reduced by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can potentially coordinate to the palladium center and inhibit catalysis.[9] The use of bulky ligands helps to mitigate this effect.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of functionalized heterocyclic compounds. While the lower reactivity of the chloride substrate presents a challenge, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with carefully selected bases and solvents, enables efficient and high-yielding couplings. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful reaction in their synthetic campaigns.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-a]pyridine with Primary Amines
Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds. The targeted functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutics and functional materials. Among the various positions on the imidazo[1,2-a]pyridine ring, the C-3 position is a key site for derivatization to modulate biological activity. The introduction of an amino group at this position, in particular, opens up a vast chemical space for further elaboration.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often require harsh reaction conditions and have limited substrate scope. For heteroaryl chlorides, such as 3-chloroimidazo[1,2-a]pyridine, which are notoriously challenging substrates due to the high strength of the C-Cl bond, the development of sophisticated catalyst systems has been pivotal. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the coupling of this compound with a variety of primary amines.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), undergoes oxidative addition into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 3-aminoimidazo[1,2-a]pyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Experimental Parameters: A Guide to Rational Reaction Design
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key experimental parameters. The electron-rich nature of the imidazo[1,2-a]pyridine ring system can influence the reactivity of the C-Cl bond, making the choice of catalyst system particularly critical.
Choice of Palladium Precatalyst
Modern Buchwald-Hartwig aminations often employ air- and moisture-stable palladium precatalysts that are readily activated under the reaction conditions. For challenging substrates like heteroaryl chlorides, second-generation (G2) and third-generation (G3) Buchwald precatalysts are highly effective. These precatalysts feature a biarylphosphine ligand already coordinated to the palladium center, ensuring a 1:1 ligand-to-metal ratio and facilitating the in situ formation of the active monoligated Pd(0) species.
-
XPhos Pd G2: This second-generation precatalyst is a robust and versatile choice for a wide range of C-N cross-coupling reactions, including those involving heteroaryl chlorides.[2]
-
BrettPhos Pd G3: A third-generation precatalyst known for its high activity, particularly in the coupling of primary amines.[3]
The Crucial Role of the Ligand
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For electron-rich heteroaryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and commonly used ligand for the amination of aryl and heteroaryl chlorides. Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice, particularly for the coupling of secondary amines, but also shows good efficacy with primary amines.[3]
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand that often allows for lower catalyst loadings and shorter reaction times, especially with primary amines.[3]
Base Selection: A Balancing Act
The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOtBu): A commonly used strong base that is effective in many Buchwald-Hartwig aminations.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can be particularly effective for less reactive substrates or when milder reaction temperatures are desired.[4]
-
Cesium carbonate (Cs₂CO₃): A milder base that can be advantageous when base-sensitive functional groups are present in the substrates.[5]
Solvent Considerations
Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination to prevent quenching of the strong base and interference with the catalytic cycle.
-
Toluene or Dioxane: These are the most commonly employed solvents for this transformation, offering good solubility for the reactants and compatibility with the reaction conditions.
-
tert-Butanol (tBuOH): Can also be used, sometimes in combination with other solvents.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary amines. Optimization of reaction conditions may be necessary for specific substrates.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure using XPhos Pd G2
This protocol is a good starting point for a wide range of primary amines.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
XPhos Pd G2 (1-3 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add XPhos Pd G2 and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the this compound, the primary amine, and the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Protocol 2: Procedure using a Pd(0) Source and a Separate Ligand
This protocol allows for more flexibility in the choice of palladium source and ligand.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.5-1.5 mol%)
-
BrettPhos (1.2-3.6 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equivalents)
-
Anhydrous dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BrettPhos, and LiHMDS to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube and remove it from the glovebox.
-
Under a positive pressure of inert gas, add the this compound, the primary amine, and anhydrous dioxane.
-
Stir the reaction mixture at room temperature for 15-20 minutes to allow for precatalyst formation.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps as outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various primary amines, based on established protocols for similar heteroaryl chlorides.
| Entry | Primary Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | n-Butylamine | XPhos Pd G2 (2) | - | NaOtBu (1.4) | Toluene | 110 | 12-24 |
| 2 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2.4) | LiHMDS (1.5) | Dioxane | 100 | 8-16 |
| 3 | Cyclohexylamine | XPhos Pd G2 (2) | - | NaOtBu (1.4) | Toluene | 110 | 16-24 |
| 4 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18-24 |
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, reaction temperature, or switching to a more active catalyst system (e.g., a third-generation precatalyst).
-
Side Reactions: The formation of hydrodehalogenated imidazo[1,2-a]pyridine can sometimes be observed, particularly with less reactive amines. Using a more active catalyst system or a stronger base can sometimes mitigate this issue.
-
Substrate Purity: The purity of the this compound and the amine is crucial for a successful reaction. Impurities can poison the catalyst.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is critical for the stability and activity of the palladium catalyst.
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from the corresponding 3-chloro derivative and primary amines. The careful selection of a suitable palladium precatalyst, a bulky and electron-rich phosphine ligand, a strong non-nucleophilic base, and an anhydrous aprotic solvent are key to achieving high yields and clean conversions. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, thereby facilitating the exploration of the vast chemical and biological potential of the imidazo[1,2-a]pyridine scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Sonogashira Coupling of 3-Chloroimidazo[1,2-a]pyridine with Terminal Alkynes
An In-Depth Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous therapeutic agents. The introduction of an alkynyl moiety at the C-3 position via Sonogashira cross-coupling is a powerful strategy for generating novel analogues for drug discovery and development. However, the relatively low reactivity of the C-Cl bond in 3-chloroimidazo[1,2-a]pyridine presents a significant synthetic challenge compared to its bromo or iodo counterparts. This guide provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and field-proven protocols for successfully achieving the Sonogashira coupling of this compound with a variety of terminal alkynes. We delve into the rationale behind catalyst selection, ligand choice, and reaction optimization to empower researchers to navigate the complexities of this transformation.
Mechanistic Overview: The Engine of C-C Bond Formation
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond.[1][2] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[3][4] Understanding the underlying mechanism is paramount for troubleshooting and optimization, especially when dealing with challenging substrates like heteroaryl chlorides.
The process involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[5][6]
-
The Palladium Cycle: This is the main engine of the cross-coupling.
-
Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[3]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, breaking the C-Cl bond and forming a Pd(II)-aryl complex. This step is typically the rate-determining step for aryl chlorides and is notoriously slow, necessitating specialized catalysts.[7]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the chloride.[5][8]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the final 3-alkynylimidazo[1,2-a]pyridine product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[5]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[5]
-
Deprotonation: An amine base deprotonates the alkyne's terminal proton, which is now more acidic due to coordination with copper, forming a copper(I) acetylide intermediate.[9] This species is the active nucleophile for the transmetalation step.
-
While effective, the copper co-catalyst can promote the undesirable homocoupling of terminal alkynes (Glaser coupling), forming diynes as a major byproduct.[3][10] This has led to the development of "copper-free" Sonogashira protocols, which are often preferred for cleaner reactions, though they may require different bases or more carefully controlled conditions.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols: Palladium Catalysts for Cross-Coupling with 3-Chloroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Consequently, the development of robust and versatile methods for the functionalization of this heterocyclic system is of paramount importance to drug discovery and development professionals.
This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 3-chloroimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel analogues. While cross-coupling reactions have revolutionized molecular construction, the use of heteroaryl chlorides like this compound presents unique challenges due to the inherent strength of the C-Cl bond compared to its bromide or iodide counterparts.[5][6] This necessitates a careful selection of catalysts, ligands, and reaction conditions to achieve efficient and reproducible transformations. Herein, we provide not only step-by-step protocols for key cross-coupling reactions but also the underlying scientific rationale to empower researchers to optimize these powerful synthetic tools.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
At the core of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism for a Suzuki-Miyaura coupling is illustrative of the broader class of palladium-catalyzed cross-coupling reactions.[7][8]
Caption: Generalized Palladium Catalytic Cycle.
The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive chlorides.[5] The choice of an electron-rich and sterically bulky ligand is critical to facilitate this step by increasing the electron density on the palladium center.[9] Subsequently, transmetalation occurs, where the organic group from an organometallic reagent (e.g., a boronic acid in a Suzuki coupling) is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[7]
Catalyst and Ligand Selection: The Key to Success with Aryl Chlorides
The judicious choice of the palladium source and, more importantly, the supporting ligand is paramount for the successful cross-coupling of this compound. While traditional catalysts may be effective for more reactive aryl bromides or iodides, the inert nature of the C-Cl bond necessitates more sophisticated catalytic systems.
Palladium Precatalysts: Modern protocols often favor the use of well-defined, air- and moisture-stable palladium precatalysts. These complexes, such as the Buchwald palladacycles (e.g., G3 and G4 precatalysts) and PEPPSI-type catalysts, offer improved reproducibility and are highly active at low catalyst loadings.[10] They are designed to readily generate the active Pd(0) species in situ.
Ligands: The ligand plays a multifaceted role: it stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and critically, modulates the electronic and steric environment of the metal center to promote the key steps of the catalytic cycle.[11] For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.
| Ligand Type | Key Features | Recommended for |
| Biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Sterically demanding and electron-rich. Excellent for activating C-Cl bonds. | Suzuki, Buchwald-Hartwig |
| Ferrocenylphosphines (e.g., dppf) | Bidentate, provides good stability to the catalyst. | Suzuki, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust palladium complexes. | Suzuki, Heck |
| Wide Bite-Angle Ligands (e.g., Xantphos) | Bidentate, promotes reductive elimination. | Buchwald-Hartwig, Sonogashira |
The selection of the optimal ligand may require some screening, as subtle electronic and steric effects of the this compound substrate can influence catalyst performance.
Experimental Protocols
The following protocols are provided as a starting point for the cross-coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from general procedures for the Suzuki coupling of heteroaryl chlorides and is a robust starting point for C-C bond formation.[5][12]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (optional, a small amount can be beneficial)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining anhydrous 1,4-dioxane to the reaction vessel to achieve the desired concentration (typically 0.1-0.2 M).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines the C-N bond formation using a primary or secondary amine. The choice of base and ligand is critical for success.[13][14]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%) or a suitable palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos or RuPhos (4 mol%)
-
NaOtBu or LHMDS (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq) and ligand (0.04 eq).
-
Add this compound (1.0 eq) and the base (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.1 eq).
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes the formation of a C-C triple bond at the 3-position of the imidazo[1,2-a]pyridine core.[15][16]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous THF or DMF
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).
-
Add the anhydrous solvent and the amine base (2.0 eq).
-
Degas the mixture with a stream of inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Troubleshooting and Expert Insights
Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or solvent. | Use a fresh batch of catalyst and ligands; Ensure rigorous exclusion of air and moisture; Screen different bases (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) and solvents. |
| Dehalogenation of Starting Material | Presence of a hydride source; Catalyst promoting hydrodehalogenation. | Use a different solvent; Ensure the base is not a hydride source; A different ligand may disfavor this side reaction.[17] |
| Homocoupling of the Coupling Partner | Presence of oxygen leading to oxidative homocoupling of boronic acids; Inefficient transmetalation. | Thoroughly degas the reaction mixture; A small amount of water can sometimes facilitate the transmetalation in Suzuki couplings. |
| Formation of Palladium Black | Catalyst decomposition. | Increase ligand to palladium ratio; Use a more robust ligand or precatalyst. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel derivatives with significant potential in drug discovery. Success in these transformations hinges on a rational approach to the selection of the catalyst, ligand, and reaction conditions, tailored to the specific requirements of the coupling partners. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize these reactions in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmacologically active compounds and functional materials.[1][2][3][4] Its derivatives exhibit diverse biological activities, including anti-inflammatory, antiviral, anticancer, and analgesic properties.[2][5][6] Consequently, the development of efficient, atom-economical, and environmentally benign synthetic methodologies for this framework is of paramount importance to the fields of medicinal chemistry and drug development. One-pot multicomponent reactions have emerged as a superior strategy, streamlining the synthesis process by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and often increasing overall yields. This guide provides an in-depth analysis of key one-pot synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind these powerful techniques.
Introduction: The Strategic Value of One-Pot Syntheses
Traditional multi-step syntheses often suffer from drawbacks such as the need to isolate and purify intermediates at each stage, leading to significant time and material loss. One-pot syntheses circumvent these issues by telescoping a reaction sequence in a single flask. This approach is not merely a matter of convenience; it represents a fundamental shift towards more sustainable and efficient chemistry. For a scaffold as crucial as imidazo[1,2-a]pyridine, found in marketed drugs like the hypnotic agent Zolpidem and the anxiolytic Alpidem , the ability to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies is a significant competitive advantage.[3][6][7]
This document will focus on three robust and widely adopted one-pot strategies:
-
The Groebke–Blackburn–Bienaymé Reaction (GBBR): A versatile three-component reaction for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.
-
The Copper-Catalyzed A³ Coupling: A powerful method for synthesizing 3-substituted imidazo[1,2-a]pyridines from aldehydes, alkynes, and 2-aminopyridines.
-
Iodine-Catalyzed Tandem Synthesis: An efficient approach starting from readily available ketones and 2-aminopyridines, proceeding via an Ortoleva-King type mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Synthesis of Novel Antiviral Agents from a 3-Chloroimidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Antiviral Drug Discovery
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of biologically active compounds, including several approved drugs.[1][2] This bicyclic heteroaromatic system is of great interest in the development of new therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. In the realm of antiviral research, derivatives of imidazo[1,2-a]pyridine have demonstrated significant activity against a variety of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[3][4]
The 3-chloroimidazo[1,2-a]pyridine moiety serves as a versatile starting material for the synthesis of a diverse library of antiviral candidates. The electron-withdrawing nature of the chlorine atom at the 3-position, coupled with the electronic characteristics of the fused ring system, makes this position susceptible to functionalization through various synthetic methodologies. This allows for the strategic introduction of a wide array of substituents to probe structure-activity relationships (SAR) and optimize antiviral potency.
This document provides a detailed guide for the synthesis of novel antiviral compounds utilizing the this compound scaffold. It outlines key synthetic strategies, provides detailed experimental protocols, and discusses the significance of these compounds in the ongoing search for new antiviral therapies.
Key Synthetic Strategies for Functionalization of the this compound Scaffold
The primary strategies for modifying the this compound scaffold involve the displacement of the chloro group at the C3 position. The two most effective and widely applicable methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In this approach, the chlorine atom is displaced by a nucleophile. The reaction is facilitated by the electron-deficient nature of the C3 position of the imidazo[1,2-a]pyridine ring system. This method is particularly useful for introducing heteroatomic nucleophiles, such as amines and thiols, which are often key components of biologically active molecules.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a wide variety of aryl, heteroaryl, amino, and alkynyl groups at the C3 position. These methods offer a high degree of control and functional group tolerance, making them ideal for late-stage diversification of the lead scaffold.[5][6]
Visualizing the Synthetic Pathways
Caption: General synthetic routes from the this compound scaffold.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for the functionalization of halo-heteroaromatic systems. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines, a class of compounds that has shown promise in various therapeutic areas.[1][7]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
A suitable base (e.g., potassium carbonate, sodium tert-butoxide)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.2 - 2.0 eq) and the base (2.0 - 3.0 eq).
-
Add the solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Rationale: The use of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the SNAr reaction. The elevated temperature is necessary to overcome the activation energy for the substitution. The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity.
Protocol 2: Synthesis of 3-Thioether Imidazo[1,2-a]pyridine Derivatives with Antiviral Activity
Derivatives of imidazo[1,2-a]pyridine bearing a thioether side chain at the 3-position have shown significant activity against human cytomegalovirus.[3][4]
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A suitable solvent (e.g., DMF, tetrahydrofuran (THF))
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., sodium hydride, 1.2 eq) in the chosen solvent (e.g., THF).
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 15-30 minutes at this temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 3-thioether imidazo[1,2-a]pyridine derivative.
Rationale: The formation of the thiolate in situ with a strong base like sodium hydride significantly increases the nucleophilicity of the sulfur atom, facilitating the displacement of the chloride. Working under an inert atmosphere is important to prevent the oxidation of the thiol.
Protocol 3: Synthesis of 3-Aryl/Heteroaryl Imidazo[1,2-a]pyridine Derivatives via Suzuki Cross-Coupling
The Suzuki coupling is a robust method for creating C-C bonds and introducing aryl or heteroaryl moieties, which can significantly influence the antiviral activity of the final compound.[2][5]
Materials:
-
This compound
-
Desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl/heteroaryl imidazo[1,2-a]pyridine.
Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step. The use of a degassed solvent and an inert atmosphere is critical to prevent the degradation of the catalyst.
Data on Antiviral Activity
The following table summarizes representative data on the antiviral activity of 3-substituted imidazo[1,2-a]pyridine derivatives.
| Compound Class | Substituent at C3 | Target Virus | Activity (IC50/EC50) | Reference |
| 3-Thioether | -(CH2)2-Ph | HCMV | Potent | [3][4] |
| 3-Thioether | -CH2-Ph | VZV | Potent | [4] |
| 3-Aryl | Pyrimidyl | Herpes Simplex Virus | Similar to Acyclovir | [2] |
| 3-Amino | Various amines | (Predicted) | - | [1] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of the potency of a compound in inhibiting viral replication. Lower values indicate higher potency. The specific values can be found in the cited literature.
Workflow for Antiviral Compound Synthesis and Evaluation
Caption: A typical workflow for the synthesis and evaluation of antiviral compounds.
Conclusion and Future Directions
The this compound scaffold is a valuable and versatile starting point for the development of novel antiviral agents. The synthetic protocols outlined in this guide provide a solid foundation for the generation of diverse libraries of compounds for biological screening. Future work in this area should focus on expanding the range of substituents introduced at the C3 position and exploring modifications at other positions of the imidazo[1,2-a]pyridine ring to further optimize antiviral activity and pharmacokinetic properties. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new and potent antiviral drugs based on this privileged scaffold.
References
- 1. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 3-Aminoimidazo[1,2-a]pyridine Derivatives: A Senior Application Scientist's Guide
Introduction: The Significance of the 3-Aminoimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. The introduction of a primary amino group at the C-3 position further enhances its utility, providing a crucial handle for diversification and modulation of physicochemical properties. This amino group can act as a key pharmacophoric element, forming critical hydrogen bonds with biological macromolecules, or serve as a synthetic anchor for the attachment of various side chains to explore structure-activity relationships (SAR). Consequently, 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including their use in the development of kinase inhibitors, anti-cancer agents, and therapeutics for neurodegenerative diseases.[1][2][3]
This guide provides an in-depth overview of the most reliable and versatile methods for the synthesis of these valuable compounds, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights to ensure successful implementation in a research and development setting.
Strategic Approaches to Synthesis
The construction of the 3-aminoimidazo[1,2-a]pyridine core can be broadly categorized into two main strategies:
-
Direct Assembly via Multicomponent Reactions: This approach builds the heterocyclic system and installs the C-3 amino functionality in a single, convergent step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the preeminent example of this strategy.[1][3]
-
Post-Functionalization of a Pre-formed Imidazo[1,2-a]pyridine Ring: This strategy involves the initial synthesis of an imidazo[1,2-a]pyridine core, followed by the introduction of a nitrogen-containing group at the C-3 position, which is then converted to the desired primary amine. The most common manifestation of this approach is the nitration of the C-3 position followed by chemical or catalytic reduction.
The choice of strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Method 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a powerful one-pot synthesis that combines a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to rapidly generate molecular complexity.[1][4] This reaction is highly valued for its operational simplicity, atom economy, and the ability to generate diverse libraries of compounds by simply varying the three input components.
Causality Behind Experimental Choices: The GBB Mechanism
Understanding the mechanism of the GBB reaction is key to troubleshooting and optimizing the synthesis. The reaction typically proceeds under acidic catalysis, which can be either a Brønsted or a Lewis acid.[5][6]
Caption: The mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine), with the elimination of water. The catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to attack by the exocyclic nitrogen of the 2-aminopyridine.
-
Nitrilium Ion Formation: The isocyanide then attacks the protonated imine. This step is irreversible and forms a key nitrilium ion intermediate. The acid catalyst is crucial here to activate the imine for this nucleophilic attack.[6]
-
Cyclization and Aromatization: The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion in a 5-exo-dig cyclization. This is followed by a tautomerization step (a 1,3-proton shift) to restore aromaticity, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.
Catalyst Selection:
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃): These are highly effective and often used in catalytic amounts (1-10 mol%).[5] They strongly activate the aldehyde and the resulting imine. Scandium triflate is a popular choice due to its high activity and tolerance for various functional groups.[1]
-
Brønsted Acids (e.g., p-TsOH, HClO₄): These are also widely used and are often more cost-effective.[4] They function by protonating the carbonyl and imine intermediates.
Solvent Choice: Protic solvents like methanol or ethanol are commonly used as they can facilitate proton transfer steps. However, aprotic solvents like dichloromethane (DCM) or acetonitrile can also be effective, particularly when used with a Lewis acid catalyst.[4][6] In some cases, solvent-free conditions under microwave irradiation have been shown to be highly efficient.[1]
Data Presentation: GBB Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (5) | MeOH/DCM (1:1) | 60 | 3 | 35-80 | [4] |
| 2 | p-TsOH·H₂O (20) | MeOH | 50 | 1-2 | 60-90 | [4] |
| 3 | Gd(OTf)₃ (5) | MeOH | 150 (MW) | 0.5 | 85-95 | [5] |
| 4 | None | None | 80 | 2 | 80-95 | [3] |
Detailed Protocol 1: GBB Synthesis of N-(4-chlorophenyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine
This protocol is adapted from a reported synthesis and serves as a representative example of the GBB reaction.[4]
Materials:
-
2-Aminopyridine
-
p-Tolualdehyde
-
4-Chlorophenyl isocyanide
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (188 mg, 2.0 mmol, 1.0 equiv.), p-tolualdehyde (240 mg, 2.0 mmol, 1.0 equiv.), p-toluenesulfonic acid monohydrate (76 mg, 0.4 mmol, 0.2 equiv.), and anhydrous Na₂SO₄ (approx. 200 mg).
-
Solvent Addition and Imine Formation: Add methanol (10 mL) to the flask. Seal the flask and stir the mixture under a nitrogen atmosphere at 50 °C for 1 hour. This initial step is crucial for the efficient formation of the imine intermediate.
-
Isocyanide Addition: After 1 hour, add a solution of 4-chlorophenyl isocyanide (280 mg, 2.0 mmol, 1.0 equiv.) in methanol (2 mL) to the reaction mixture.
-
Cyclization: Continue stirring the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (15 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The bicarbonate wash is important to remove the acidic catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). The fractions containing the pure product are combined and concentrated to yield the final compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[4]
Method 2: Synthesis via Nitration and Subsequent Reduction
Causality Behind Experimental Choices: The Two-Step Pathway
Caption: Synthetic pathway involving nitration and subsequent reduction.
-
Electrophilic Nitration: The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution. The C-3 position is the most nucleophilic and is selectively nitrated under standard conditions (e.g., nitric acid in sulfuric acid).[7] The strong acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the C-3 position of the heterocyclic ring.
-
Nitro Group Reduction: The resulting 3-nitro derivative serves as a stable precursor to the desired amine. The nitro group can be reduced using several methods:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method. A catalyst such as Palladium on carbon (Pd/C) is used with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[8] The reaction is heterogeneous, making catalyst removal straightforward. This method is generally high-yielding and avoids the use of stoichiometric heavy metal reagents.
-
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) or a solvent like ethanol or ethyl acetate.[9][10] This method is robust and tolerant of many functional groups that might be sensitive to catalytic hydrogenation (e.g., some reducible protecting groups). However, the work-up can be challenging due to the formation of tin salts.[11]
-
Detailed Protocol 2: Two-Step Synthesis of 3-Aminoimidazo[1,2-a]pyridine
Part A: Synthesis of 3-Nitroimidazo[1,2-a]pyridine
Materials:
-
Imidazo[1,2-a]pyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Ammonium Hydroxide solution (NH₄OH)
Procedure:
-
Reaction Setup: In a flask cooled in an ice-water bath, add imidazo[1,2-a]pyridine (1.18 g, 10 mmol) portion-wise to concentrated sulfuric acid (10 mL) with stirring. Ensure the temperature is maintained below 10 °C.
-
Nitration: To this cooled solution, add a pre-cooled mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (5 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain 3-nitroimidazo[1,2-a]pyridine.
Part B: Reduction of 3-Nitroimidazo[1,2-a]pyridine to 3-Aminoimidazo[1,2-a]pyridine using SnCl₂
Materials:
-
3-Nitroimidazo[1,2-a]pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of 3-nitroimidazo[1,2-a]pyridine (1.63 g, 10 mmol, 1.0 equiv.) in ethanol (50 mL), add tin(II) chloride dihydrate (11.3 g, 50 mmol, 5.0 equiv.).[9]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Filtration: Re-dissolve the residue in ethyl acetate (100 mL). Cool the solution in an ice bath and slowly add saturated NaHCO₃ solution or 2M NaOH with vigorous stirring until the aqueous layer is basic (pH > 8). A thick white precipitate of tin salts will form.[11]
-
Filtration: Add a layer of Celite® to the mixture and filter the entire slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL). This step is critical for removing the tin salts.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminoimidazo[1,2-a]pyridine.
-
Purification: The product can be purified by column chromatography on silica gel. Due to the basic nature of the amine, it is often advantageous to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing on the column.[12][13]
Troubleshooting and Field-Proven Insights
-
GBB Reaction Challenges:
-
Low Yields: This can be due to inefficient imine formation. Ensure anhydrous conditions if possible, or consider adding a dehydrating agent like anhydrous Na₂SO₄ or MgSO₄.[4] Sterically hindered aldehydes or electron-poor 2-aminopyridines may require stronger catalysts or higher temperatures.
-
Side Reactions: The formation of Ugi-type products can sometimes be observed, especially if water is not effectively removed.[13]
-
Purification: The final products are often basic. Using a silica gel column treated with triethylamine can significantly improve the separation and prevent product loss on the column.[12]
-
-
Nitration/Reduction Challenges:
-
Nitration: Controlling the temperature is crucial to avoid over-nitration or side reactions.
-
SnCl₂ Reduction Work-up: The removal of tin salts is the most significant challenge. Filtering through Celite® is highly recommended. Ensure the mixture is sufficiently basic to precipitate all tin hydroxides. In some cases, extensive extraction and washing are necessary.[11]
-
Catalytic Hydrogenation: The catalyst (Pd/C) can be pyrophoric, especially after the reaction. Do not allow the filter cake to dry in the air; keep it wet with solvent or water.[8][14] Some functional groups (e.g., Cbz protecting groups, benzyl ethers, alkenes) can also be reduced under these conditions, so chemoselectivity must be considered.[15]
-
Conclusion
The synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is a well-established field with robust and versatile methodologies. The Groebke-Blackburn-Bienaymé reaction offers a rapid and convergent route, ideal for generating chemical diversity. The nitration-reduction sequence provides a reliable, classical alternative. By understanding the mechanistic underpinnings of these reactions and anticipating potential challenges in execution and purification, researchers can efficiently access these valuable scaffolds for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently incorporate these powerful synthetic tools into their research programs.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. research.rug.nl [research.rug.nl]
- 4. columbia.edu [columbia.edu]
- 5. scielo.br [scielo.br]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Purification [chem.rochester.edu]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloroimidazo[1,2-a]pyridine
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-chloroimidazo[1,2-a]pyridines. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemistry of the reactions and potential side products. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis.
Table of Contents
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Core Synthesis Overview: The Chemistry Behind the Reaction
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Troubleshooting Guide & FAQs
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Low or No Product Yield
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Formation of Impurities and Side Products
-
Reaction Monitoring and Completion
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Product Isolation and Purification
-
-
Experimental Protocols
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Protocol 1: Two-Step Synthesis of 3-Chloroimidazo[1,2-a]pyridine
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Protocol 2: One-Pot Synthesis of this compound
-
-
References
Core Synthesis Overview: The Chemistry Behind the Reaction
The synthesis of 3-chloroimidazo[1,2-a]pyridines typically follows a two-step process: the formation of the imidazo[1,2-a]pyridine core, followed by chlorination at the C-3 position. The most common method for creating the core is the condensation of a 2-aminopyridine with an α-haloketone, a reaction often referred to as the Tschitschibabin pyridine synthesis.[1]
The reaction proceeds through a well-established mechanism. The more nucleophilic pyridine ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[2]
The subsequent chlorination is an electrophilic aromatic substitution. The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C-3 position, making it susceptible to attack by an electrophilic chlorine source, most commonly N-chlorosuccinimide (NCS).[3][4]
Below is a diagram illustrating the general reaction pathway.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Low or No Product Yield
Question 1: My reaction to form the imidazo[1,2-a]pyridine core is not working, or the yield is very low. What are the likely causes?
Answer: Low yields in the initial cyclization step can often be traced back to a few key factors:
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Purity of Starting Materials: 2-Aminopyridine can be susceptible to oxidation and should be pure. Similarly, α-haloketones can be unstable; it is advisable to use them fresh or check their purity before use.
-
Reaction Conditions: The choice of solvent and temperature is crucial. While some protocols are performed at room temperature, others require heating.[2] The reaction is often carried out in solvents like ethanol or DMF. If you are experiencing low yields, consider optimizing the temperature and solvent based on literature precedents for your specific substrates.[5]
-
Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can be beneficial. The base neutralizes the hydrogen halide formed during the reaction, which can otherwise protonate the 2-aminopyridine, reducing its nucleophilicity.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Question 2: The chlorination step with NCS is giving me a low yield of the desired 3-chloro product. What should I check?
Answer: If the cyclization to the imidazo[1,2-a]pyridine core was successful, a low yield in the chlorination step often points to issues with the chlorinating agent or the reaction conditions.
-
NCS Quality: N-Chlorosuccinimide can decompose over time. It is best to use a fresh bottle or a recently opened one.
-
Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile, dichloromethane (DCM), or chloroform are commonly used.
-
Temperature: The reaction is typically run at room temperature. Higher temperatures are usually not necessary and may lead to side reactions.
-
Equivalents of NCS: While a slight excess of NCS (e.g., 1.1 equivalents) is often used to ensure complete conversion, a large excess can lead to the formation of di-chlorinated or other side products.
Formation of Impurities and Side Products
Question 3: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the possible side products?
Answer: The formation of multiple products during the synthesis of the imidazo[1,2-a]pyridine core can be due to several side reactions:
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Regioisomer Formation: While the reaction is generally regioselective for the attack of the pyridine nitrogen, under certain conditions, the exocyclic amino group can act as the initial nucleophile, leading to a different, undesired isomer. This is less common but can be influenced by the electronic properties of the substituents on the 2-aminopyridine.
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Dimerization: Self-condensation of the α-haloketone can occur, especially in the presence of a base. Additionally, dimerization of the 2-aminopyridine starting material can be a side reaction under harsh conditions, similar to what is observed in the Chichibabin reaction.[6]
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Incomplete Cyclization: You may be observing the N-alkylated intermediate that has not yet cyclized. This can happen if the reaction is not heated sufficiently or if there is not enough of a driving force for the dehydration step.
Caption: Potential side reactions in imidazo[1,2-a]pyridine synthesis.
Question 4: During the chlorination step, I am getting more than just my desired 3-chloro product. What are these other compounds?
Answer: The chlorination of imidazo[1,2-a]pyridines is generally highly regioselective for the C-3 position.[3] However, the formation of other chlorinated products is possible under non-optimal conditions.
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Over-chlorination: The use of a large excess of NCS or prolonged reaction times can lead to di-chlorination, potentially at other positions on the pyridine or imidazole ring.
-
Chlorination at Other Positions: While C-3 is the most electron-rich and sterically accessible position, chlorination at C-5 or other positions on the pyridine ring can occur, especially if the C-3 position is blocked or if the reaction conditions are harsh.
-
Radical Side Reactions: NCS can also participate in radical reactions, especially in the presence of light or radical initiators.[7] This can lead to a complex mixture of products. It is advisable to run the reaction in the dark or in a flask wrapped in aluminum foil.
Table 1: Troubleshooting Common Side Products
| Observed Issue | Potential Cause | Suggested Solution |
| Multiple spots on TLC after cyclization | Formation of regioisomers, dimerization of starting materials, or incomplete cyclization. | Ensure purity of starting materials. Optimize reaction temperature and consider using a mild base. Monitor the reaction closely by TLC. |
| Multiple spots on TLC after chlorination | Over-chlorination or chlorination at other positions. | Use a slight excess of NCS (1.1 eq). Run the reaction at room temperature and monitor closely. |
| Dark-colored reaction mixture | Decomposition of starting materials or product. | Ensure high purity of starting materials. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Reaction Monitoring and Completion
Question 5: How do I know when my reactions are complete?
Answer: The best way to monitor the progress of both the cyclization and chlorination reactions is by Thin Layer Chromatography (TLC).
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For the cyclization: Spot the reaction mixture alongside your starting 2-aminopyridine and α-haloketone. The reaction is complete when the starting materials have been consumed and a new, more non-polar spot (the imidazo[1,2-a]pyridine product) has appeared.
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For the chlorination: Spot the reaction mixture alongside your starting imidazo[1,2-a]pyridine. The reaction is complete when the starting material spot has disappeared and a new, slightly more non-polar spot (the 3-chloro product) is observed.
Product Isolation and Purification
Question 6: What is the best way to purify my this compound?
Answer: The purification method will depend on the purity of your crude product.
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Direct Filtration: In some cases, if the reaction is clean, the product may precipitate out of the reaction mixture upon cooling or the addition of a non-solvent. The product can then be collected by simple filtration.[3]
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Column Chromatography: More commonly, purification by flash column chromatography on silica gel is required to remove unreacted starting materials and any side products. A gradient of ethyl acetate in hexanes is a good starting point for elution.[8]
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Recrystallization: If you have a solid product that is reasonably pure after chromatography, recrystallization can be an effective final purification step to obtain highly pure material.
Experimental Protocols
The following are general protocols. You may need to optimize them for your specific substrates.
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of Imidazo[1,2-a]pyridine
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To a solution of 2-aminopyridine (1.0 eq) in ethanol, add the α-haloketone (1.05 eq).
-
Add sodium bicarbonate (1.5 eq).
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Heat the reaction mixture to reflux and monitor by TLC.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography.
Step 2: Chlorination of Imidazo[1,2-a]pyridine
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Dissolve the imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
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Add N-chlorosuccinimide (1.1 eq) in one portion.
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Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Synthesis of this compound
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To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add the α-haloketone (1.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the formation of the imidazo[1,2-a]pyridine by TLC.[5]
-
Once the formation of the intermediate is complete, cool the reaction to room temperature.
-
Add N-chlorosuccinimide (1.1 eq) and stir until the chlorination is complete as monitored by TLC.
-
Work up the reaction and purify the product by flash column chromatography.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. scirp.org [scirp.org]
Technical Support Center: Strategies to Mitigate Dehalogenation of 3-Chloroimidazo[1,2-a]pyridine in Cross-Coupling Reactions
Welcome to our dedicated technical resource for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered in synthetic chemistry: the dehalogenation of 3-chloroimidazo[1,2-a]pyridine during palladium-catalyzed cross-coupling reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization is key to advancing many drug discovery programs.[1] This document is designed to provide you with the mechanistic understanding and actionable protocols to minimize this undesired pathway and maximize the yield of your target compounds.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental observations and provides a logical workflow to diagnose and resolve issues related to dehalogenation.
Issue 1: High Percentage of Dehalogenated Imidazo[1,2-a]pyridine Detected by LC-MS, with Low Conversion of Starting Material.
This scenario suggests that the catalytic cycle is stalling or that a competing dehalogenation pathway is kinetically favored over the desired coupling reaction.
dot
Caption: Troubleshooting workflow for high dehalogenation with low conversion.
Possible Cause 1: Inefficient Oxidative Addition or Slow Transmetalation.
The this compound system can be considered electron-deficient, which should facilitate oxidative addition.[2] However, if the subsequent transmetalation step is slow, the palladium(II) intermediate has a longer lifetime, increasing the probability of undergoing a dehalogenation pathway.[3]
-
Solution:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be optimal. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][5] These ligands promote faster rates of reductive elimination, outcompeting the dehalogenation side reaction.[2]
-
Catalyst Precursor: Using a pre-formed, air-stable Pd(II) precatalyst can sometimes provide more consistent results than generating the active Pd(0) species in situ.[2]
-
Possible Cause 2: Base-Induced Decomposition or Hydride Formation.
The choice of base is paramount. Strong bases, particularly alkoxides like NaOtBu, can promote dehalogenation.[4][6] Some bases or solvents can also act as a source of hydride species.[2]
-
Solution:
-
Base Screening: Avoid strong alkoxide bases if possible. Screen weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][5] These bases are generally effective and less prone to inducing dehalogenation.
-
Solvent Purity: Ensure solvents are anhydrous. While some water is often necessary for Suzuki couplings, excess water or protic solvents like alcohols can be a proton source leading to dehalogenation.[3][7] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3][8]
-
Issue 2: Good Conversion of Starting Material, but a Mixture of Coupled Product and Dehalogenated Byproduct is Obtained.
This outcome indicates that while the catalytic cycle is turning over, the dehalogenation pathway is still a significant competitor to the desired productive coupling.
dot
Caption: Troubleshooting workflow for mixed product and dehalogenation.
Possible Cause 1: Competing Reductive Elimination of Palladium-Hydride Species.
A common dehalogenation mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can arise from various sources, including the solvent (e.g., alcohols), the base (e.g., amines), or even the organoboron reagent.[2][9] Subsequent reductive elimination of Ar-H from the Ar-Pd(II)-H intermediate yields the dehalogenated product.
-
Solution:
-
Ligand Modification: Bulky ligands not only accelerate the desired C-C or C-N bond-forming reductive elimination but can also sterically disfavor the formation or reaction of the Pd-H species.[2][5]
-
Solvent Choice: As mentioned, switching from potentially coordinating or protic solvents like DMF or alcohols to non-coordinating solvents like toluene can be beneficial.[8]
-
Temperature Optimization: Higher temperatures can accelerate dehalogenation.[4] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Possible Cause 2: Specific Issues in Sonogashira Couplings.
In Sonogashira reactions, hydrodehalogenation can be a major side reaction, particularly when using alcohol solvents in combination with strong bases.[9]
-
Solution:
-
Copper-Free Conditions: The copper co-catalyst can sometimes contribute to side reactions. Numerous copper-free Sonogashira protocols have been developed and may offer a cleaner reaction profile.[10][11]
-
Base Selection: Amines are typically used as the base in Sonogashira couplings. A bulky, non-nucleophilic amine base is often a good choice.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
A1: The imidazo[1,2-a]pyridine core is an electron-deficient heteroaromatic system. While this property aids the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst, the resulting palladium-aryl intermediate can be susceptible to various side reactions. The primary cause of dehalogenation is the formation of a palladium-hydride species, which can undergo reductive elimination faster than or competitive with the desired cross-coupling pathway.[2][12]
dot
Caption: Competing desired coupling and dehalogenation pathways.
Q2: How do I choose the right ligand to prevent dehalogenation?
A2: There is no "one-size-fits-all" answer, and ligand screening is often necessary. However, a good starting point is to use bulky and electron-rich monodentate biaryl phosphine ligands.
| Ligand Type | Examples | Rationale |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. Promote fast reductive elimination, stabilizing the catalyst.[5] |
| Dialkylbiaryl Phosphines | tBuXPhos | Increased steric bulk can further accelerate reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable complexes. Effective for challenging couplings, including those with aryl chlorides.[6] |
Q3: Which base should I start with for a Suzuki-Miyaura coupling?
A3: For Suzuki-Miyaura couplings of this compound, potassium phosphate (K₃PO₄) is an excellent first choice. It is moderately basic, generally provides good yields, and is less likely to promote dehalogenation than stronger bases like hydroxides or alkoxides.[3] Cesium carbonate (Cs₂CO₃) is another effective and mild option.[4]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can be a valuable tool. By rapidly heating the reaction, you can often achieve the desired transformation in a much shorter time. This can minimize the time available for side reactions like dehalogenation to occur.[4][6] However, it is crucial to carefully control the temperature, as excessive heat can still promote the undesired pathway.
Section 3: Optimized Protocols
The following are starting-point protocols for common coupling reactions. Optimization will likely be required for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized to favor C-C bond formation while minimizing hydrodehalogenation.
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
-
Catalyst System:
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
-
Base:
-
K₃PO₄ (2.0 equiv)
-
-
Solvent:
-
1,4-Dioxane or Toluene (0.1 M)
-
-
Procedure:
-
To an oven-dried vial, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a robust catalyst system for C-N bond formation.
-
Reactants:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
-
Catalyst System:
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
-
Base:
-
Cs₂CO₃ (1.5 equiv)
-
-
Solvent:
-
Toluene (0.1 M)
-
-
Procedure:
-
Follow the general setup procedure described in Protocol 1, substituting the appropriate reagents.
-
Heat the reaction mixture to 100-110 °C. Monitor the reaction progress.
-
Follow the workup and purification procedure as described above.
-
Protocol 3: Copper-Free Sonogashira Coupling
This protocol avoids copper, which can sometimes lead to byproducts, especially the homocoupling of the alkyne.
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
-
Catalyst System:
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
-
Base:
-
Diisopropylamine (DIPA) (2.0 equiv)
-
-
Solvent:
-
THF or Toluene (0.1 M)
-
-
Procedure:
-
Follow the general setup procedure described in Protocol 1.
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction progress.
-
Follow the workup and purification procedure as described above.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimization of Suzuki Reaction with 3-Chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this specific, yet valuable, heterocyclic building block. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its efficient functionalization is paramount.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explain the chemical principles behind optimization strategies, and offer validated starting points for your experiments.
The Challenge: Why is this compound a Difficult Substrate?
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges that can often lead to low yields or complete reaction failure. Understanding these underlying issues is the first step toward successful optimization.
-
Reduced Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its carbon-bromine or carbon-iodine counterparts. This makes the rate-determining oxidative addition of the palladium(0) catalyst into the C-Cl bond sluggish, often requiring more forcing conditions or highly active catalysts.[1][2]
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Catalyst Inhibition by Heterocycle Nitrogens: The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms. These nitrogen atoms are Lewis basic and can coordinate to the electron-deficient palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and shutting down the catalytic cycle.[1][3][4] This is a primary reason why standard conditions often fail for this class of substrates.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.
Q1: My reaction shows no conversion, and I only recover my starting materials. What is the most likely cause?
A1: This scenario almost always points to an issue with catalyst activity. The two primary culprits are:
-
Inactive Catalyst System: Your chosen palladium source and ligand are not active enough to facilitate the difficult oxidative addition of the this compound. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1]
-
Solution: Switch to a more robust catalyst system. Modern palladium precatalysts combined with sterically hindered, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed for challenging couplings of aryl chlorides.[3][5][6] See the table below for recommended systems.
-
-
Catalyst Poisoning: The nitrogen atoms on your substrate are deactivating your catalyst.[1][3]
-
Solution: Employing bulky ligands is key. The steric hindrance provided by ligands like SPhos, XPhos, or RuPhos can prevent the imidazopyridine nitrogen from strongly coordinating to the palladium center, thereby preserving the catalyst's activity.
-
Q2: My reaction is sluggish and gives a low yield, even with an advanced catalyst. What parameter should I investigate next?
A2: If you have a suitable catalyst, the next most critical parameters are the base and solvent. The role of the base is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[6][7]
-
Base Selection: Weaker bases like Na₂CO₃ or K₂CO₃ may not be sufficient. Stronger, non-nucleophilic bases are often required to drive the reaction to completion.
-
Solvent System: The solvent must solubilize all components and operate at a suitable temperature.
-
Recommendation: A mixture of an organic solvent and water is often beneficial.[8] Toluene/water or 1,4-dioxane/water are common choices. The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[8] For reactions struggling with protodeboronation, anhydrous conditions with K₃PO₄ can be attempted.[10]
-
Q3: I'm observing significant amounts of byproducts, such as homocoupling of my boronic acid or dehalogenation of my starting material. How can I minimize these?
A3: Byproduct formation is typically linked to reaction conditions and atmosphere control.
-
Homocoupling (Biaryl of Boronic Acid): This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][9]
-
Dehalogenation (Formation of Imidazo[1,2-a]pyridine): The chloro-group is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture.[1]
-
Solution: Use high-purity, dry solvents. Ensure the base is not contributing to this side reaction. If using an amine base (generally not recommended for this reason), switch to an inorganic carbonate or phosphate base.
-
Q4: Can I use microwave heating to improve my reaction?
A4: Absolutely. Microwave irradiation is an excellent technique for accelerating sluggish reactions, particularly those involving unreactive aryl chlorides.[12] The rapid heating can significantly reduce reaction times from many hours to minutes and often leads to cleaner reactions with higher yields. A dedicated microwave protocol is provided in the next section.
Data-Driven Optimization: Choosing Your Conditions
The selection of catalyst, ligand, and base is not arbitrary. The tables below summarize common choices and their typical performance for challenging heteroaryl chloride couplings to guide your optimization process.
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Comments |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | 1-5 | Excellent for heteroaryl chlorides; provides good steric bulk to prevent catalyst inhibition.[1][12] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | 1-5 | Very electron-rich and bulky; a go-to ligand for highly challenging couplings.[13] |
| PdCl₂(dppf) | (dppf is the ligand) | 3-10 | A common, robust catalyst, but may be less effective for chlorides than Buchwald systems.[11] |
| PEPPSI™-IPr | (IPr is the ligand) | 1-3 | An N-heterocyclic carbene (NHC) based catalyst; highly active and thermally stable.[14] |
| Base | Equivalents | Strength | Notes on Application |
| K₂CO₃ | 2-3 | Moderate | A standard choice, but may be too weak for this compound. Often used in aqueous media.[9] |
| K₃PO₄ | 2-3 | Strong | An excellent, versatile base for difficult couplings. Works well in both aqueous and anhydrous conditions.[7][8] |
| Cs₂CO₃ | 2-3 | Very Strong | Highly effective, particularly for sterically hindered or electron-poor substrates. Can be more expensive.[9] |
| KOtBu | 2-3 | Very Strong | Can promote high yields but may not be compatible with base-sensitive functional groups.[9] |
Visualizing the Process
To better understand the Suzuki-Miyaura reaction and how to troubleshoot it, the following diagrams illustrate the catalytic cycle and a logical workflow for optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki reaction.
Recommended Experimental Protocols
The following protocols provide robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Thermal Heating
This protocol is a reliable starting point for screening and optimization.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate small vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in 1-2 mL of the degassed 1,4-dioxane.
-
Seal the reaction flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the remaining degassed 1,4-dioxane (6-7 mL) and degassed water (2 mL) to the reaction flask via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][12]
-
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is ideal for rapid optimization and can significantly improve yields for difficult couplings.
-
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
XPhos Pd G3 (a precatalyst, 0.015 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
-
-
Procedure:
-
To a dedicated microwave reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Securely cap the vessel.
-
Place the vessel in the microwave reactor. Set the reaction temperature to 120-150 °C and the time to 20-40 minutes, with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work up and purify the product as described in Protocol 1.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloroimidazo[1,2-a]pyridine
This guide provides in-depth technical support for the purification of 3-chloroimidazo[1,2-a]pyridine, a critical heterocyclic building block in pharmaceutical research and development.[1] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. Recrystallization is a powerful and efficient technique for this purpose when approached with a clear understanding of the underlying principles and potential challenges.
This document moves beyond a simple protocol, offering troubleshooting guides and FAQs designed to address the specific issues researchers encounter during their experiments.
Core Protocol: Recrystallization of this compound
This protocol outlines a robust methodology for purifying this compound. The key to successful recrystallization is the selection of an appropriate solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2][3]
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is the most critical parameter.[2] If a suitable solvent is not known from literature, screen several options on a small scale (~50-100 mg of crude material).[4] Refer to Table 1 for recommended starting points.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended to prevent solvent loss). Continue adding the solvent in small portions until the solid completely dissolves.
-
Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[2]
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed. Pre-heat a filter funnel and filter paper to prevent premature crystallization of the product in the funnel.[5] Filter the hot solution quickly into a clean, pre-heated flask.
-
Crystallization (Cooling): Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[6] Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces. Dry the purified crystals under vacuum to remove all traces of the solvent.
Data Presentation: Solvent Selection Guide
Table 1: Potential Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability Profile & Rationale |
| Isopropanol | Polar Protic | 82.6 | Often a good starting point for pyridine-containing heterocycles. Good solubility differential between hot and cold is common. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, readily available and effective. Can sometimes be too good a solvent, requiring a mixed system.[7] |
| Acetonitrile | Polar Aprotic | 81.6 | Can offer a different selectivity for impurities compared to alcohols. |
| Ethyl Acetate | Medium Polarity | 77.1 | A versatile solvent. May require a mixed system with a non-polar solvent like hexanes to reduce solubility at cold temperatures.[7] |
| Toluene | Non-polar | 110.6 | Useful if the compound is less polar. The high boiling point allows for a large temperature gradient, which can be advantageous. |
| Ethanol/Water | Mixed (Polar) | Variable | A mixed-solvent system is used when no single solvent is ideal.[4] Dissolve in hot ethanol (the "good" solvent) and add water (the "anti-solvent") dropwise until turbidity persists, then reheat to clarify and cool slowly. |
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Q: My compound separated as an oil instead of forming crystals. What happened and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[5][6] This can be caused by two primary factors:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to liquefy in the hot solvent.[6][8]
-
Rapid Supersaturation: If the solution cools too quickly or is too concentrated, the solute may come out of solution as a liquid phase before it has time to organize into a crystal lattice.[9]
Oiled-out products are rarely pure because the oil acts as a solvent for impurities.[6][9]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point and then allow it to cool much more slowly.[5][6][10]
-
Change Solvent System: The initial solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system where the compound's solubility is lower.[8]
-
Reduce Impurity Load: If the crude material is very impure, consider a preliminary purification step (e.g., a quick silica gel plug) before recrystallization.[11]
-
Use Activated Charcoal: If colored impurities are suspected of causing oiling, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use sparingly, as it can also adsorb your product.[10]
Q: I've cooled the solution, but no crystals have formed. What should I do?
A: This is a common issue that typically arises from two scenarios:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[6][12]
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution is stable and requires an energy input or a template to initiate crystal growth.[12]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6][12]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[12][13]
-
-
Concentrate the Solution: If inducing crystallization fails, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt the cooling process again.[5][6]
-
Last Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different solvent system.[6][12]
Q: My final yield is very low. How can I improve it?
A: A low yield can result from several factors during the process.
Causes & Solutions:
-
Excess Solvent: As discussed above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[6][12] Always use the minimum amount of hot solvent required.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in product loss. Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Inefficient Washing: Washing the collected crystals with too much cold solvent or with solvent that is not sufficiently cold can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains dissolved product.[6] You can often recover a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and repeating the cooling process. Note that the purity of the second crop is typically lower than the first.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? While melting points can vary slightly, literature values and supplier information for related imidazo[1,2-a]pyridine derivatives often show melting points well above room temperature, making them suitable for recrystallization. For example, some derivatives have melting points in the range of 120°C to over 230°C.[14][15][16] A sharp melting point after recrystallization is a good indicator of purity.
Q2: How do I know if my recrystallized product is pure? Purity should be assessed using standard analytical techniques:
-
Melting Point: A pure compound will have a sharp and narrow melting range that corresponds to the literature value. Impurities typically broaden and depress the melting range.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum of the purified material should show sharp signals corresponding to the this compound structure and a significant reduction or absence of signals from impurities present in the crude material.[14][15][17]
-
HPLC/LC-MS: These techniques can provide a quantitative measure of purity by showing a single major peak for your compound.
Q3: Can I use chromatography instead of recrystallization? Yes, column chromatography is another powerful purification technique. The choice between them depends on the situation.
-
Recrystallization is often faster, more economical, and more scalable for purifying large quantities of material that are already moderately pure (>80%).
-
Chromatography is better for separating complex mixtures with multiple components or for purifying compounds from very crude mixtures. Sometimes, the two techniques are used sequentially: a rapid column to remove the bulk of impurities followed by a recrystallization to achieve high analytical purity.[15][16]
Q4: What are the likely impurities in my crude this compound? Impurities will depend on the synthetic route used. Common syntheses for the imidazo[1,2-a]pyridine core involve the reaction of a 2-aminopyridine with an α-haloketone or similar precursors.[1][18][19] Therefore, likely impurities include:
-
Unreacted 2-aminopyridine.
-
Side products from the cyclization reaction.
-
Reagents used for chlorination (e.g., residual POCl₃ hydrolysis products if that route is used).
References
- 1. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. brainly.com [brainly.com]
- 11. reddit.com [reddit.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Chloroimidazo[1,2-a]pyridine Synthesis by HPLC
Welcome to the technical support center for the synthesis and analysis of 3-Chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent purity analysis by High-Performance Liquid Chromatography (HPLC). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Part 1: Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically involves the cyclization of a 2-aminopyridine derivative. A common synthetic route is the reaction of 2-aminopyridine with an α-haloketone, followed by chlorination. The inherent reactivity of the starting materials and intermediates can lead to the formation of several process-related impurities and degradation products.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Potential Source | Typical Elution Profile in RP-HPLC |
| 2-Aminopyridine | Unreacted starting material | Early eluting, polar |
| Imidazo[1,2-a]pyridine | Unreacted intermediate | Elutes before the final product |
| Dichloro-imidazo[1,2-a]pyridine isomers | Over-chlorination | Elutes after the final product, more non-polar |
| Hydrolyzed by-products | Reaction with residual water | Can be more polar or non-polar depending on the structure |
| Polymeric impurities | Side reactions at elevated temperatures | May appear as broad, late-eluting peaks or baseline noise |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound.
Q1: What is the most common issue observed during the HPLC analysis of this compound and other pyridine derivatives?
A1: The most prevalent issue is peak tailing. This is primarily due to the basic nature of the pyridine nitrogen, which can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases[1]. This secondary interaction leads to a non-ideal chromatographic peak shape, characterized by a broader trailing edge.
Q2: How can I select an appropriate HPLC column for the analysis of this compound?
A2: A C18 reversed-phase column is a good starting point for separating aromatic compounds like this compound[2]. However, to mitigate peak tailing, consider using a column with high-purity silica and end-capping. For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity[1].
Q3: What is the importance of controlling the mobile phase pH in my HPLC method?
A3: Controlling the mobile phase pH is critical. Most pyridine derivatives have a pKa between 5 and 6[1]. Operating at a low pH (e.g., 2.5-3.5) protonates the basic nitrogen, leading to a more consistent interaction with the stationary phase and improved peak shape. Conversely, operating at a high pH (e.g., > 8) keeps the pyridine neutral, which can also result in good peak shape, but requires a pH-stable column as traditional silica will dissolve[1].
Q4: My sample solvent is different from my mobile phase. Can this cause problems?
A4: Yes, a significant mismatch between the sample solvent and the mobile phase can lead to peak distortion, including splitting or broadening. It is always recommended that the sample solvent match the initial mobile phase composition as closely as possible to ensure good peak shape and reproducibility[3].
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Significant Peak Tailing of the Main Analyte
-
Probable Cause: Strong interaction between the basic nitrogen of the imidazo[1,2-a]pyridine ring and acidic residual silanol groups on the silica-based stationary phase[1].
-
Solution:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 using a buffer like 10-20 mM phosphate or formate. This protonates the silanol groups, minimizing their interaction with the analyte[1].
-
Use of Mobile Phase Additives: Incorporate a competing base, such as 0.1% triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, shielding them from the analyte[1].
-
Column Selection: Switch to a column with a base-deactivated stationary phase or a hybrid particle technology column that is more resistant to silanol interactions.
-
Problem 2: An Impurity Peak is Co-eluting with the Main Peak
-
Probable Cause: Insufficient selectivity of the current HPLC method.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient can often improve resolution.
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust pH: Small changes in the mobile phase pH can alter the ionization state of the analyte and impurities, potentially leading to better separation[1].
-
Change Stationary Phase: If a C18 column is being used, switching to a phenyl-hexyl or a polar-embedded phase can provide different retention mechanisms and improve resolution[1].
-
Problem 3: Appearance of Unexpected Peaks in the Chromatogram
-
Probable Cause: Sample degradation, either in solution or on the column. This can be particularly relevant if the synthesis involved harsh conditions. Forced degradation studies can help identify potential degradants[4][5][6][7].
-
Solution:
-
Sample Preparation: Prepare samples fresh and keep them in an autosampler at a low temperature (e.g., 4 °C).
-
Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light[4][5][6][7]. This will help in developing a stability-indicating method.
-
LC-MS Analysis: Use mass spectrometry detection to identify the mass of the unknown peaks, which can provide clues to their structure.
-
Part 4: Experimental Protocols
Protocol 1: A Starting RP-HPLC Method for this compound
This protocol provides a robust starting point for method development.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study Outline
This protocol is essential for developing a stability-indicating method as per ICH guidelines[4].
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours[6].
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.
For each condition, analyze the stressed sample using the developed HPLC method to observe and quantify any degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Efficient Removal of Palladium Catalysts from 3-Substituted Imidazo[1,2-a]Pyridine Products
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical advice and troubleshooting strategies for the effective removal of residual palladium catalysts from 3-substituted imidazo[1,2-a]pyridine products. The unique electronic and structural properties of the imidazo[1,2-a]pyridine scaffold, particularly the presence of nitrogen atoms, can lead to strong chelation with palladium. This often complicates purification and necessitates tailored removal strategies to meet the stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1]
This center is designed to be a practical resource, offering solutions to common challenges encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: High Palladium Content Persists After Standard Purification (e.g., Column Chromatography, Simple Filtration)
-
Question: I've purified my 3-substituted imidazo[1,2-a]pyridine product by silica gel chromatography, but ICP-MS analysis still shows unacceptably high levels of palladium. Why is this happening and what should I do?
-
Answer: This is a frequent challenge with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. The nitrogen atoms in the ring system can act as strong ligands, forming stable complexes with palladium.[1] These complexes can be soluble and may co-elute with your product during chromatography. Simple filtration is also often ineffective at removing these dissolved palladium species.
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. For imidazo[1,2-a]pyridines, thiol-based scavengers (e.g., silica- or polymer-bound thiols) and dimercaptotriazine (DMT)-based scavengers are particularly effective.[2][3]
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors. Experiment with the scavenger-to-palladium ratio (a 5-10 fold excess of scavenger is a good starting point), temperature (gentle heating to 40-50 °C can improve kinetics), and treatment time (typically ranging from 2 to 24 hours).[4]
-
Activated Carbon Treatment: Activated carbon is a cost-effective option for palladium removal.[5] However, be aware of the potential for non-specific adsorption of your product, which can lead to yield loss.[6] It can be used alone or in combination with a metal scavenger.
-
Issue 2: Significant Product Loss During the Palladium Removal Step
-
Question: I'm successfully removing the palladium, but my product yield has dropped significantly. How can I prevent this?
-
Answer: Product loss is a common trade-off, especially when using adsorbents like activated carbon or even some silica-based scavengers with polar compounds.
Troubleshooting Steps:
-
Screen Different Scavengers: Test a small panel of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.
-
Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon. An initial screen to determine the optimal loading is recommended.
-
Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can help minimize its adsorption.[2]
-
Thorough Washing: After filtration to remove the scavenger or activated carbon, ensure you wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[5]
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification strategy such as crystallization.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Question: My palladium removal protocol works well for some batches but not for others. What could be causing this inconsistency?
-
Answer: Batch-to-batch variability in palladium removal efficiency often points to subtle differences in the state of the palladium species at the end of the reaction.
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step. This will help to minimize variations in the palladium oxidation state and coordination environment.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species (e.g., both Pd(0) and Pd(II)).[3]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for residual palladium in APIs?
A1: Regulatory bodies like the ICH have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[7] This translates to a concentration limit that depends on the maximum daily dose of the drug. For a drug with a daily dose of 10 g, the limit would be 10 ppm.[7]
Q2: How do I choose the best palladium removal method for my specific 3-substituted imidazo[1,2-a]pyridine?
A2: The optimal method depends on several factors, including the physical properties of your product (solubility, crystallinity), the nature of the palladium residue (homogeneous vs. heterogeneous), and the scale of your synthesis. The following decision tree can serve as a guide:
Caption: Decision logic for selecting a palladium removal strategy.
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are solid supports (often silica or polystyrene) functionalized with ligands that have a high affinity for specific metals.[2] For palladium, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[3] When the reaction mixture is treated with the scavenger, the palladium is chelated by these functional groups and can then be easily removed by filtration.
Q4: Can I use activated carbon for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium residues.[6] Its primary limitation is a lack of selectivity, which can lead to non-specific adsorption of the desired product, resulting in yield loss.[6] Its efficiency can also be lower compared to specialized metal scavengers.
Q5: How do I accurately quantify the residual palladium in my final product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples.[8] Proper sample preparation is crucial for accurate results and typically involves dissolving a known amount of the final product in a suitable solvent before analysis.[8]
Comparative Analysis of Palladium Removal Techniques
The following table provides a comparative overview of common palladium removal techniques for 3-substituted imidazo[1,2-a]pyridine products.
| Method | Pros | Cons | Best For | Typical Pd Reduction |
| Metal Scavengers (Thiol, DMT) | High selectivity for palladium, high efficiency, wide applicability.[3] | Higher cost compared to activated carbon. | Removing low to moderate levels of soluble palladium. | >95% |
| Activated Carbon | Low cost, effective for a range of palladium species.[5] | Can cause significant product loss due to non-specific adsorption, may have lower efficiency than scavengers.[6] | Initial bulk palladium removal, cost-sensitive processes. | 70-95% |
| Crystallization | Can provide very high purity product, removes other impurities simultaneously. | Product must be crystalline, may require significant optimization, potential for palladium to co-crystallize. | Products that are highly crystalline and have good solubility profiles. | Variable, can be >99% |
| Filtration through Celite® | Simple, fast, and inexpensive. | Only effective for heterogeneous or precipitated palladium. | Removing palladium on solid supports (e.g., Pd/C) or precipitated palladium metal. | >99% for insoluble Pd |
Note: The typical palladium reduction percentages are estimates and can vary significantly depending on the specific substrate, reaction conditions, and optimization of the purification method. A pilot study on various cross-coupling reactions showed that residual palladium in crude products can range from <100 ppm to >5000 ppm, and while chromatography can be unpredictable, a subsequent scavenging step reliably reduces levels to <100 ppm.[9]
Experimental Protocols
The following are generalized, step-by-step protocols that should be optimized for your specific 3-substituted imidazo[1,2-a]pyridine product.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol is a robust method for removing soluble palladium species.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Methodology:
-
Dissolution: Ensure the crude 3-substituted imidazo[1,2-a]pyridine product is fully dissolved in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]
-
Scavenger Addition: Add the chosen solid-supported scavenger (e.g., SiliaMetS® Thiol or DMT) to the solution. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[8]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a cost-effective method for palladium removal, but requires careful optimization to minimize product loss.
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Addition of Activated Carbon: Add activated carbon to the solution. A typical loading is 5-20% by weight relative to the crude product.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product using ICP-MS.
References
Technical Support Center: Managing Low Solubility of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This versatile scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, its often-planar and rigid structure can lead to significant solubility challenges in various reaction media, hindering synthesis, purification, and biological screening.[4]
This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these solubility hurdles. We will delve into the causality behind experimental choices, offering a self-validating system of protocols to enhance the solubility and reactivity of your imidazo[1,2-a]pyridine derivatives.
Section 1: Understanding the Solubility Problem
The low solubility of many imidazo[1,2-a]pyridine derivatives stems from a combination of factors inherent to their molecular structure. The fused bicyclic system is largely aromatic and planar, which can promote strong intermolecular π-π stacking and crystal lattice packing. These strong intermolecular forces require significant energy to overcome, leading to poor dissolution in many common solvents.
Furthermore, the substitution pattern on the imidazo[1,2-a]pyridine core plays a critical role. Lipophilic substituents can drastically decrease aqueous solubility, a key parameter for biological applications, while polar substituents may not always guarantee solubility in the diverse range of organic solvents used in synthesis.[5]
Frequently Asked Questions (FAQs) - The Basics
Q1: My imidazo[1,2-a]pyridine derivative is crashing out of the reaction mixture. What's the first thing I should check?
A: The first step is to re-evaluate your solvent choice. While solvents like ethanol and chloroform are common starting points, the specific substitution pattern on your derivative will heavily influence its solubility.[6] Consider the polarity of both your compound and the solvent. A mismatch is a frequent cause of precipitation.
Q2: I'm observing a low yield, and I suspect it's due to poor solubility of my starting materials. How can I confirm this?
A: Visual inspection is the first clue. If your starting materials are not fully dissolved at the reaction temperature, solubility is likely a limiting factor. To confirm, you can perform a simple solubility test by attempting to dissolve a small amount of your starting material in the reaction solvent at the intended reaction temperature in a separate vial. If it doesn't fully dissolve, you'll need to address the solubility issue. Low yields in these cases often stem from the reaction only occurring with the small fraction of material that is in solution.[7]
Q3: Can the substituents on the imidazo[1,2-a]pyridine ring affect its solubility?
A: Absolutely. The nature, position, and size of substituents have a profound impact. For instance, introducing polar groups like hydroxyls, amines, or carboxylic acids can increase aqueous solubility. Conversely, bulky, nonpolar groups will increase lipophilicity and may decrease solubility in polar solvents.[5][8] Computational tools that predict properties like cLogP can be helpful in anticipating these trends.[5]
Section 2: Troubleshooting Guide - Practical Solutions
When faced with solubility issues, a systematic approach to troubleshooting is crucial. The following guide provides a series of steps and alternative strategies to enhance the solubility of your imidazo[1,2-a]pyridine derivatives in reaction media.
Issue 1: Poor Solubility in Common Organic Solvents
Symptom: The starting material or product is insoluble or poorly soluble in solvents like ethanol, methanol, acetonitrile, or toluene at the desired reaction temperature.[9]
Causality: The polarity of the solvent may not be appropriate to disrupt the intermolecular forces of the crystalline solid.
Troubleshooting Workflow: Solvent Selection
Caption: Decision workflow for solvent selection.
Solutions & Protocols:
-
Employ Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) have higher boiling points and are excellent at dissolving a wide range of organic compounds.[10][11]
-
Protocol: Start by performing a small-scale solubility test. Add a few milligrams of your compound to 0.5 mL of DMF or DMSO in a vial. Gently warm and observe for dissolution. If successful, you can scale up your reaction in this solvent. Be mindful that these solvents have high boiling points and may require high-vacuum techniques for removal.
-
-
Utilize a Co-Solvent System: A mixture of solvents can often achieve better solubility than a single solvent.[12] For example, a mixture of toluene and ethanol can provide a balance of polarity.
-
Protocol: Begin with a 1:1 mixture of two solvents with differing polarities (e.g., dioxane/water, THF/ethanol). Systematically vary the ratio to find the optimal composition for solubility.
-
-
Consider "Green" and Unconventional Solvents:
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They can be highly effective for dissolving otherwise insoluble compounds. A common example is a mixture of choline chloride and urea.[13]
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG-400) can act as effective, non-toxic reaction media, particularly under sonication.[14][15]
-
Micellar Catalysis: Using surfactants in water to form micelles can create "nanoreactors" that solubilize organic substrates.[16]
-
Issue 2: Reaction Stalls or Proceeds Slowly Due to Limited Solubility
Symptom: The reaction starts but does not go to completion, or the reaction rate is impractically slow, even with some initial dissolution.
Causality: The concentration of the dissolved reactant is too low to maintain a reasonable reaction rate. The reaction is limited by the rate of dissolution.
Solutions & Protocols:
-
Increase Reaction Temperature: For many reactions, increasing the temperature will increase the solubility of the reactants and accelerate the reaction rate.[7]
-
Caution: Be aware of the thermal stability of your reactants and products. Run a small-scale test at a higher temperature and monitor for decomposition by TLC or LC-MS.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to a significant increase in solubility and dramatically reduced reaction times.[1][17][18][19] This technique is particularly effective for the synthesis of imidazo[1,2-a]pyridines.[20]
-
Protocol: General Microwave Synthesis of Imidazo[1,2-a]pyridines
-
In a microwave-safe reaction vessel, combine the 2-aminopyridine (1 mmol) and the α-haloketone (1 mmol).[19]
-
If required by the specific procedure, add the appropriate solvent (e.g., water, ethanol) or conduct the reaction solvent-free.[1][19]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 2-30 minutes).[1][20]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, proceed with the workup and purification.
-
-
-
Ultrasonication: The use of ultrasound can enhance dissolution by breaking down solid aggregates and increasing mass transfer at the solid-liquid interface.[14][20]
Quantitative Data: Solubility of a Model Imidazo[1,2-a]pyridine Derivative
The following table provides illustrative solubility data for a hypothetical 2-phenyl-imidazo[1,2-a]pyridine derivative to guide solvent selection. Actual values will vary based on the specific substitution pattern.
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C | Notes |
| Water | 10.2 | 80.1 | < 0.1 | Very poorly soluble. |
| Ethanol | 5.2 | 24.5 | ~5 | Moderately soluble, increases with heat.[6][10] |
| Chloroform | 4.1 | 4.8 | ~20 | Good solubility for less polar derivatives.[6] |
| Acetonitrile | 5.8 | 37.5 | ~10 | Useful for a range of polarities. |
| Toluene | 2.4 | 2.4 | ~2 | Poorly soluble unless non-polar. |
| DMF | 6.4 | 36.7 | > 100 | Excellent solubility for many derivatives.[10][11] |
| DMSO | 7.2 | 46.7 | > 100 | Excellent solubility, but difficult to remove. |
Section 3: Advanced Strategies and Considerations
Structural Modification for Improved Solubility
In the context of drug development, it is often necessary to modify the core structure to enhance solubility.
-
Introduction of Polar Functional Groups: As part of a medicinal chemistry campaign, introducing polar groups such as sulfonamides or pyridyl moieties can lower the cLogP and improve solubility.[5]
-
Salt Formation: If your imidazo[1,2-a]pyridine derivative has a basic nitrogen, it may be possible to form a salt (e.g., hydrochloride, mesylate) to significantly improve aqueous solubility.
Phase-Transfer Catalysis
For reactions involving an aqueous phase and an organic phase where the imidazo[1,2-a]pyridine derivative resides, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle reactants across the phase boundary, overcoming solubility limitations.
Flow Chemistry
In a continuous flow reactor, reactants are pumped through heated tubes. This can allow for the use of high temperatures and pressures, which can increase solubility and reaction rates while minimizing the formation of degradation products due to short residence times.
Section 4: Summary and Key Takeaways
Managing the low solubility of imidazo[1,2-a]pyridine derivatives requires a multi-faceted approach. There is no single solution; rather, the optimal strategy will depend on the specific compound and reaction.
Key Principles for Success:
-
Systematic Solvent Screening: Do not rely on a single "go-to" solvent. Systematically screen a range of solvents, including polar aprotic, co-solvent systems, and unconventional media.
-
Embrace Enabling Technologies: Microwave synthesis and ultrasonication are powerful tools for overcoming solubility barriers and accelerating reactions.
-
Temperature is a Critical Variable: Carefully optimize the reaction temperature to balance solubility and stability.
-
Consider the Bigger Picture: In a drug discovery context, be prepared to make structural modifications to improve physicochemical properties.
By applying these principles and troubleshooting strategies, you can effectively manage the solubility challenges associated with imidazo[1,2-a]pyridine derivatives and advance your research and development goals.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety | Expert Chemical Data China [pipzine-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. scispace.com [scispace.com]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Anhydrous Conditions for Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Many of the most powerful and versatile synthetic routes to imidazo[1,2-a]pyridines are highly sensitive to moisture. This document provides in-depth, field-proven insights into why anhydrous conditions are paramount and offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the need for a water-free environment in your reactions.
Q1: Why are anhydrous conditions so critical for many imidazo[1,2-a]pyridine syntheses?
A: The necessity for stringent anhydrous conditions stems from the sensitivity of the reagents and catalysts involved in common synthetic routes, particularly transition-metal-catalyzed reactions like A³-couplings and Ullmann condensations.[1][2] Moisture can compromise the reaction through several mechanisms:
-
Catalyst Deactivation: Many transition metal catalysts, especially copper(I) species used in C-N and C-C bond formation, are readily oxidized or hydrolyzed in the presence of water. This deactivates the catalyst, halting the catalytic cycle and preventing product formation.
-
Side Reactions: Key starting materials can be consumed by water. For instance, in multicomponent reactions involving aldehydes, water can lead to undesired hydration or promote aldol condensation side-products, reducing the availability of the aldehyde for the main reaction.[3]
-
Hydrolysis of Intermediates: Reactive intermediates formed during the reaction can be susceptible to hydrolysis, diverting the reaction from the desired pathway and leading to a complex mixture of byproducts.
-
Reagent Incompatibility: Some reagents, particularly strong bases or organometallics that might be used in more complex syntheses, react violently or are quenched by water.
While some methods for synthesizing imidazo[1,2-a]pyridines are robust enough to be performed in aqueous media, these are specifically designed for such conditions and often rely on different mechanisms.[4][5] For most high-yield, versatile syntheses, controlling water content is non-negotiable.
Q2: What are the primary sources of water contamination in a reaction?
A: Water is a ubiquitous contaminant and can be introduced from several seemingly benign sources:
-
Glassware: Even glassware that appears dry to the naked eye has a microscopic film of adsorbed water on its surface due to the hydrophilic nature of silica (SiO₂).[6]
-
Solvents: Many common organic solvents are hygroscopic and will absorb significant amounts of water from the atmosphere if not stored and handled correctly.
-
Reagents: Solid reagents can be hygroscopic, absorbing moisture during weighing or storage. Liquid reagents may contain dissolved water.
-
Atmosphere: The laboratory air itself is a major source of moisture, especially on humid days. A reaction left open to the air is continuously exposed to water vapor.
Q3: My procedure calls for a copper catalyst in an A³-coupling reaction, but my yields are consistently low. Could trace moisture be the issue?
A: Absolutely. This is a classic symptom of moisture contamination in copper-catalyzed reactions. The A³-coupling (Aldehyde-Alkyne-Amine) to form imidazo[1,2-a]pyridines often relies on a Cu(I) catalyst.[1][7] Water can interfere in two primary ways:
-
It can coordinate to the copper center, inhibiting the binding of the alkyne, which is a critical step in the catalytic cycle.
-
It can facilitate the oxidation of the active Cu(I) species to the less active Cu(II), effectively killing the reaction.
Even if your solvents and reagents are purchased as "anhydrous," improper handling (e.g., opening a bottle frequently in ambient air) can lead to sufficient water absorption to impact the reaction. Verifying the dryness of all components is the first and most crucial troubleshooting step.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This section is formatted to help you diagnose and resolve specific experimental problems.
Problem: My reaction has failed to initiate, or the yield is drastically lower than expected.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Wet Glassware | Did you dry the glassware in an oven at >120 °C for several hours or flame-dry it under vacuum immediately before use?[8] | Follow the rigorous glassware drying protocol outlined below. Simply air-drying or rinsing with acetone is insufficient for highly sensitive reactions.[6] |
| Contaminated Solvent | Was the solvent freshly drawn from a solvent purification system or a recently opened Sure/Seal™ bottle? How was it transferred? | Use a properly dried solvent. See the protocol for drying solvents with molecular sieves. Transfer solvents using a dry syringe or cannula under an inert atmosphere.[9] |
| Inactive Catalyst | Was the catalyst stored under inert gas? Is it old or has it changed color (e.g., Cu(I) salts turning greenish/blue)? | Use a fresh bottle of catalyst or purify the existing batch if possible. Store all sensitive catalysts in a desiccator or glovebox. |
| Atmospheric Leak | Are all joints in your apparatus properly sealed? Is there positive pressure from your inert gas line? | Check all seals and septa. Use high-vacuum grease on glass joints. Ensure a steady, gentle outflow of inert gas is evident (e.g., via an oil bubbler). |
Problem: My final product is contaminated with significant byproducts, making purification difficult.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Starting Materials | Does your starting material (e.g., an α-haloketone) have a tendency to hydrolyze? | Ensure all reagents are added to a scrupulously dry reaction vessel under an inert atmosphere. Consider purifying the starting material immediately before use. The classic Tschitschibabin synthesis involves the condensation of 2-aminopyridines with α-haloketones, which can be sensitive to hydrolysis.[10] |
| Undesired Condensation Reactions | If using an aldehyde, are you seeing higher molecular weight impurities consistent with aldol products? | This is a strong indicator of water. Rigorously dry all components. Sometimes, adding activated molecular sieves directly to the reaction flask (if compatible) can scavenge trace moisture. |
Core Protocols & Methodologies
Success in these reactions is built on a foundation of excellent laboratory technique. The following protocols are essential.
Protocol 1: Rigorous Drying of Glassware
Even visually dry glassware is coated in a layer of water.[6] This protocol ensures its removal.
Method A: Oven Drying (Most Convenient)
-
Clean all glassware (reaction flasks, condensers, addition funnels, stir bars) thoroughly and perform a final rinse with deionized water.
-
Place the glassware in a laboratory oven set to 125-150 °C for a minimum of 4 hours, though overnight is preferable.
-
Immediately before use, remove the glassware from the oven and allow it to cool to room temperature in a desiccator or by assembling it quickly while flushing with a stream of dry inert gas (N₂ or Ar). Do not allow it to cool in open air.[11]
Method B: Flame Drying (Fastest)
Safety First: This method involves an open flame and should only be performed by trained personnel in a well-ventilated fume hood, away from flammable solvents.
-
Assemble the clean, dry-to-the-touch glassware (e.g., round-bottom flask with condenser).
-
Connect the apparatus to a Schlenk line or inert gas manifold.
-
Apply a vacuum to the apparatus to remove the bulk of the air and adsorbed moisture.
-
While under vacuum, gently heat the entire surface of the glassware with a "roaring" blue flame from a Bunsen burner or a heat gun on a high setting. Caution: Do not overheat any single spot to avoid thermal shock and cracking. Keep the flame moving continuously.
-
Pay special attention to ground glass joints. You may see a brief condensation of water vapor which should then be removed by the vacuum.
-
Once the glassware is hot, switch from vacuum to the inert gas supply to backfill the apparatus.
-
Repeat the vacuum/heat/backfill cycle two more times to ensure a completely anhydrous and inert environment.[8][9]
Protocol 2: Preparation of Anhydrous Solvents with Molecular Sieves
Molecular sieves are the safest and one of the most effective methods for drying solvents to ppm levels of water.[6] 3Å sieves are generally used as their pore size is small enough to trap water but exclude most organic solvent molecules.
-
Activate the Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at >300 °C for at least 3 hours under vacuum or with a flow of dry nitrogen. Cool under vacuum or in a desiccator.
-
Add Sieves to Solvent: To a bottle of commercially available anhydrous solvent, add the activated molecular sieves (see table below for recommended loading).
-
Equilibrate: Allow the solvent to stand over the sieves for the recommended time.
-
Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction. Never pour the solvent out, as this will introduce atmospheric moisture and disturb the sieve dust.
Data Table 1: Molecular Sieve Drying Guide for Common Solvents
| Solvent | Sieve Loading (% m/v) | Min. Drying Time | Typical Residual H₂O (ppm) |
| Dichloromethane (DCM) | 10% | 24 hours | ~0.1 |
| Toluene | 10% | 24 hours | ~0.9 |
| Acetonitrile (MeCN) | 10% | 24 hours | ~0.3 |
| Tetrahydrofuran (THF) | 20% | 3 days | ~4.0 |
| Data adapted from Moodle@Units.[6] |
Protocol 3: Setting Up a Reaction Under Inert Atmosphere
This protocol uses a Schlenk line to create an oxygen- and moisture-free environment.
-
Assemble Apparatus: Set up your flame-dried and cooled glassware (e.g., a round-bottom flask with a condenser and a rubber septum on the sidearm).
-
Connect to Schlenk Line: Connect the apparatus to the Schlenk line via flexible tubing. The line should have dual manifolds for vacuum and inert gas (Argon or Nitrogen).
-
Purge the System:
-
Open the stopcock on your flask to the vacuum manifold. Evacuate the system for 30-60 seconds. You should hear the vacuum pump change pitch as the air is removed.
-
Close the stopcock to the vacuum and carefully open it to the inert gas manifold. You will hear the gas rush in.
-
Repeat this "vacuum/backfill" cycle a total of three times. This process removes residual air and moisture from the apparatus.[9]
-
-
Add Reagents:
-
Solids: Briefly remove the septum or a stopper and add solid reagents under a positive flow of inert gas from the line. This creates a protective "blanket" preventing air from entering.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum. To maintain pressure equilibrium, you may need to insert a "bleed" needle connected to your inert gas bubbler.
-
-
Run Reaction: With all reagents added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to an oil or mercury bubbler, which allows you to visually monitor the gas flow.
Visual Workflows & Diagrams
Diagram 1: Workflow for Assembling an Anhydrous Reaction
Caption: Workflow for preparing and running a moisture-sensitive reaction.
Diagram 2: Troubleshooting Logic Tree for Low Yields
References
- 1. scielo.br [scielo.br]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-step synthesis of imidazo[1,2-a]pyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-N bond-forming reaction, with a specific focus on the critical role of the base. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your desired N-arylated imidazo[1,2-a]pyridine products.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you might encounter during the Buchwald-Hartwig amination of this compound, with a focus on how the choice of base can be the root cause and the key to a solution.
Issue 1: Low to No Conversion of this compound
Question: I am not observing any significant consumption of my this compound starting material. What are the likely causes related to the base, and how can I fix it?
Possible Causes & Solutions:
-
Insufficient Base Strength: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex.[1][2] If the base is too weak, this step can be slow or inefficient, stalling the reaction. This compound is an electron-deficient heteroaryl chloride, which can be a challenging substrate requiring more forcing conditions.[3][4]
-
Poor Solubility of the Base: The reaction's success is highly dependent on the solubility of all components.[5] If the inorganic base is not sufficiently soluble in the reaction solvent, its effectiveness will be severely limited.
-
Solution:
-
Solvent Change: Switch to a solvent known to better solubilize the base. For example, cesium carbonate (Cs₂CO₃) has good solubility in solvents like dioxane.[5]
-
Base Selection: Consider using a more soluble base. For instance, potassium phosphate (K₃PO₄) can be effective.[6]
-
Physical Modification: Grinding the base before use or adding Celite can help prevent clumping and increase the surface area, which is particularly useful for reactions where deprotonation occurs at the solid-liquid interface.[5]
-
-
-
Inappropriate Catalyst-Base Combination: The choice of ligand and palladium precursor can influence the optimal base. Some palladium precatalysts require a strong base for activation.[5]
-
Solution: Review the literature for your specific catalyst system to ensure you are using a compatible base. For instance, first-generation Buchwald-Hartwig precatalysts often require strong bases for activation at room temperature.[5]
-
Issue 2: Formation of Side Products and Decomposition
Question: My reaction is messy, showing multiple spots on TLC, or I am observing decomposition of my starting material or product. How can the base be contributing to this?
Possible Causes & Solutions:
-
Base-Sensitive Functional Groups: The imidazo[1,2-a]pyridine core itself or other functional groups on your amine coupling partner may be sensitive to strong bases. Strong alkoxides like NaOtBu can be incompatible with esters and nitro groups.[6]
-
Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that offer broad functional group tolerance.[5][6] While the reaction rates may be slower, the improved chemoselectivity often leads to a cleaner reaction and higher isolated yield.
-
-
Hydrodehalogenation: This side reaction, where the aryl chloride is reduced to the corresponding arene, can compete with the desired amination, especially with primary amines.[7] The choice of base can influence the prevalence of this pathway.
-
Solution: This is often a ligand-dependent issue, but screening different bases in conjunction with various phosphine ligands can help minimize this side reaction.
-
-
Ring Opening or Degradation of the Imidazo[1,2-a]pyridine Core: In some cases, very strong bases at elevated temperatures could potentially lead to the degradation of the heterocyclic core.
-
Solution: If you suspect this is occurring, moving to milder conditions is essential. A weaker base and a lower reaction temperature, potentially with a more active catalyst system, should be explored.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Buchwald-Hartwig amination?
A1: The base has two main roles in the catalytic cycle:
-
Deprotonation of the Amine: The base removes a proton from the amine after it coordinates to the palladium center, forming a palladium-amido complex.[1][2]
-
Facilitating Reductive Elimination: The resulting anionic palladium complex is more electron-rich, which promotes the final reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst.[8]
Q2: Which type of base is generally preferred for the amination of this compound?
A2: The choice is highly substrate-dependent. For the relatively unreactive this compound, a strong base like NaOtBu is a good starting point, especially with bulky phosphine ligands.[4][5] However, if your amine coupling partner has sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended to avoid side reactions.[6][9]
Q3: Can I use organic bases for this reaction?
A3: While organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are sometimes used, they are generally less effective for the deprotonation step in the Buchwald-Hartwig amination compared to strong anionic bases, especially in nonpolar solvents.[10][11][12] Computational and experimental studies have shown that the energy barrier for deprotonation by neutral organic bases can be prohibitively high.[10][11][12] A combination of an organic and an inorganic base has been shown to be effective for some sensitive substrates.[5]
Q4: How does the solvent choice impact the effectiveness of the base?
A4: The solvent plays a critical role. In nonpolar solvents like toluene, anionic bases are generally required to deprotonate the neutral palladium-amine complex.[10][11][12] In polar solvents, while the dissociation of the halide from the palladium center is more facile, the base can also coordinate to the palladium, potentially forming a stable, unreactive "resting state".[10][11] Therefore, the choice of solvent and base are intricately linked and should be optimized together.
Data and Protocols
Base Selection Guide
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| NaOtBu | Strong | 19[5] | Very common and effective for a wide range of substrates, including challenging aryl chlorides. Can cause decomposition of sensitive functional groups.[6] |
| LHMDS | Strong | 26 | Useful for substrates with protic functional groups and for low-temperature aminations. The solid is air-sensitive.[6] |
| Cs₂CO₃ | Weak | 10[5] | Excellent functional group tolerance and often the most effective weak base. Its good solubility in many organic solvents is an advantage.[5] Can be expensive.[6] |
| K₃PO₄ | Weak | 12.3 | Good functional group tolerance and economically attractive. Often efficient for the arylation of amides.[6][8] |
| K₂CO₃ | Weak | 10.3 | Similar to K₃PO₄ but generally less reactive. Can require higher catalyst loadings and longer reaction times.[6] |
General Experimental Protocol
This is a general starting protocol and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2.0 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4.0 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv. OR Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
General Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Determination of 3-Chloroimidazo[1,2-a]pyridine: HPLC-UV vs. UPLC-MS
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) for the critical task of purity analysis of 3-Chloroimidazo[1,2-a]pyridine. As a key heterocyclic building block in medicinal chemistry and drug development, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond mere protocols to explain the scientific rationale behind methodological choices, empowering researchers to select the most appropriate analytical strategy for their specific needs.
The purity profile of a drug substance is a critical quality attribute. Regulatory bodies like the ICH mandate the identification, quantification, and control of impurities to ensure patient safety.[2][3][4] This guide will detail two powerful liquid chromatography techniques, outlining their respective strengths in providing the necessary data for regulatory submission and quality control.
Part 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control and batch release, RP-HPLC-UV is the gold standard. Its robustness, cost-effectiveness, and high performance make it ideal for quantifying known impurities and the main component. The underlying principle is the separation of compounds based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.
The causality behind selecting a reversed-phase method lies in the structure of this compound and its likely impurities. Process-related impurities may include starting materials like 2-aminopyridine derivatives or by-products from the cyclization reaction, which will have varying polarities.[5][6][7] A gradient elution is therefore essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable timeframe.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
This protocol is designed to be "stability-indicating," meaning it can effectively separate the intact molecule from its degradation products. This capability is verified through forced degradation studies, where the sample is intentionally exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[8][9][10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A PDA detector is superior to a fixed-wavelength UV detector as it provides spectral data, which is invaluable for checking peak purity.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This column dimension provides a good balance of resolution and analysis time for standard purity assays.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier sharpens peaks by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.
-
Solvent B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: PDA detection scanning from 200-400 nm. Quantification is performed at the maximum absorption wavelength (λmax) of this compound (e.g., ~254 nm).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: A mixture of Water:Acetonitrile (50:50 v/v) is a good starting point.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Reference Standard: Prepare a reference standard of known purity at the same concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent column blockage.
3. Data Analysis and Quantification:
-
The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For accurate assay determination, a reference standard is used for external calibration.
-
The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Workflow Visualization: HPLC-UV Purity Analysis
Caption: Workflow for purity determination by RP-HPLC-UV.
Part 2: The Investigator Method: UPLC with Mass Spectrometry (UPLC-MS)
During drug development, identifying unknown impurities is not just a recommendation; it is a regulatory expectation.[3][12] This is where the synergy of Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) becomes indispensable. UPLC utilizes columns with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and much faster analysis times compared to traditional HPLC. Coupling this separation power with MS provides mass information, which is the most critical piece of data for structural elucidation of unknown impurities.
This approach is particularly vital when investigating results from forced degradation studies or analyzing early-stage synthesis batches where the impurity profile is not yet well-defined.[13][14]
Experimental Protocol: UPLC-QTOF-MS for Impurity Identification
This protocol uses a Quadrupole Time-of-Flight (QTOF) mass spectrometer, which provides high-resolution, accurate mass data, allowing for the determination of elemental compositions for the parent ion and its fragments.
1. Instrumentation and Chromatographic Conditions:
-
UPLC-MS System: A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The smaller dimensions are designed for lower flow rates and faster separations.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile. (Formic acid is a volatile buffer, making it ideal for MS).
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 98 2 4 5 95 5 5 95 5.1 98 2 | 6 | 98 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. A slightly higher temperature reduces mobile phase viscosity, which can be higher with UPLC systems.
-
MS Detection:
-
Injection Volume: 2 µL.
2. Sample Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Sample Solution: Prepare a more dilute solution than for HPLC-UV, typically around 10-50 µg/mL, due to the high sensitivity of the mass spectrometer.
-
Filtration: Filter through a 0.22 µm syringe filter.
3. Data Analysis:
-
Process the chromatogram to locate impurity peaks.
-
Extract the mass spectrum for each impurity. The accurate mass of the [M+H]⁺ ion is used to propose a molecular formula.
-
For impurities above the identification threshold (typically >0.10%), analyze the MS/MS fragmentation pattern to propose a chemical structure.[2] This data is crucial for understanding degradation pathways and synthesis side reactions.
Workflow Visualization: UPLC-MS Impurity Identification
Caption: Workflow for impurity identification using UPLC-MS.
Part 3: Head-to-Head Comparison and Strategic Application
The choice between HPLC-UV and UPLC-MS is not about which is "better," but which is the right tool for the job. The following table summarizes their performance attributes to guide this decision.
| Feature | HPLC-UV | UPLC-MS |
| Primary Application | Quantitative analysis of known impurities; Routine QC. | Qualitative identification of unknown impurities; Structural elucidation. |
| Resolution | Good | Excellent |
| Sensitivity | Moderate (ng level) | Very High (pg-fg level) |
| Analysis Time | Standard (20-40 min) | Fast (5-10 min) |
| Information Obtained | Retention Time, UV Spectrum, Quantity (Area %) | Retention Time, UV Spectrum, Accurate Mass, Elemental Composition, Structural Fragments |
| Method Development | Moderately Complex | Complex (requires MS tuning) |
| Cost (Instrument) |
|
|
| Cost (Consumables) | $ |
|
| Robustness | High; ideal for transfer to QC labs. | Moderate; sensitive to matrix effects and contamination. |
Strategic Recommendations
-
For Early-Stage Development & Forced Degradation: UPLC-MS is the essential tool. It provides the fastest route to identifying process impurities and degradation products, which informs synthetic route optimization and formulation development.
-
For Method Validation & Release Testing: Once the impurity profile is established and reference standards for key impurities are synthesized, a robust, validated HPLC-UV method is the most practical and cost-effective solution for routine quality control and batch release.
-
Complementary Use: The most effective strategy in a drug development program is to use both techniques. UPLC-MS is used to initially characterize the material, and the knowledge gained is then used to develop and validate a targeted, robust HPLC-UV method for long-term quality control.
While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) exist, they are generally less suitable for imidazopyridine derivatives due to the compound's polarity and thermal stability concerns, which could require derivatization and complicate the analysis.[15][16][17] Liquid chromatography remains the premier choice for this class of compounds.
By understanding the distinct capabilities and the underlying scientific principles of both HPLC-UV and UPLC-MS, researchers can design a comprehensive and efficient analytical strategy for the purity determination of this compound, ensuring product quality and regulatory compliance.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. jpionline.org [jpionline.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 11. mca.gm [mca.gm]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids | Office of Justice Programs [ojp.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 3-Substituted Imidazo[1,2-a]pyridines by High-Resolution Mass Spectrometry
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Imperative for Precise Characterization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of biologically active molecules. These nitrogen-bridged heterocyclic compounds are integral to the development of novel therapeutics, exhibiting properties ranging from antiviral and anti-inflammatory to anticancer activities.[1][2] Given their therapeutic potential, the unambiguous characterization of novel 3-substituted imidazo[1,2-a]pyridine derivatives is not merely a procedural step but a critical determinant of a research program's success. Inaccurate structural elucidation can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the characterization of these vital compounds, with a primary focus on the strategic application of High-Resolution Mass Spectrometry (HRMS). As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions in your own research.
The Power of Precision: Why HRMS is a Cornerstone Technique
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to within a few parts per million (ppm).[3] This high accuracy allows for the determination of the elemental composition of a molecule, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.[4][5]
Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between molecules with very similar molecular weights.[3][6] For instance, two different 3-substituted imidazo[1,2-a]pyridines might have the same nominal mass but differ in their elemental composition, a subtlety that is readily resolved by HRMS. This capability is made possible by advanced mass analyzers like Time-of-Flight (TOF) and Orbitrap instruments.[3][7]
The choice of ionization technique is also crucial for the successful analysis of imidazo[1,2-a]pyridines. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for these compounds, as it typically produces intact protonated molecules [M+H]+, minimizing fragmentation in the source and providing a clear indication of the molecular weight.[8][9][10]
A Comparative Analysis of Key Characterization Techniques
While HRMS is a powerful tool, it is most effective when used in conjunction with other analytical methods. A multi-technique approach provides a more complete and validated picture of a molecule's identity and purity. The following table compares the performance of HRMS with two other cornerstone techniques in organic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Elemental composition and molecular formula.[3][4] | Connectivity of atoms (molecular structure), stereochemistry.[11][12] | Definitive 3D molecular structure and solid-state packing. |
| Sensitivity | Very high (picomole to femtomole range).[11] | Relatively low (micromole to millimole range).[11][13] | Requires single, high-quality crystals. |
| Sample Requirement | Small amounts (micrograms to nanograms). | Larger amounts (milligrams).[13] | A single, well-ordered crystal. |
| Analysis Time | Fast.[14] | Slower, can require longer acquisition times for complex experiments. | Can be time-consuming, from crystal growth to data collection and refinement. |
| Structural Information | Limited to elemental composition and fragmentation patterns. Cannot distinguish between isomers without tandem MS.[4][6] | Provides detailed structural information, including isomer differentiation.[11][13] | Provides the most complete and unambiguous structural information. |
| Purity Assessment | Can detect and identify impurities with high sensitivity.[3] | Can quantify impurities if they have distinct signals. | Provides information on the purity of the crystalline material. |
| Key Advantage | Unparalleled accuracy in mass measurement and high sensitivity.[3][15] | Unrivaled for detailed structural elucidation in solution.[13] | The "gold standard" for absolute structure determination. |
| Causality of Choice | Essential for confirming the elemental formula of a newly synthesized compound and for identifying unknown metabolites or degradation products. | The primary technique for determining the precise arrangement of atoms in a molecule. | Used when absolute stereochemical assignment is required or to study intermolecular interactions in the solid state. |
Experimental Protocol: HRMS Analysis of a 3-Substituted Imidazo[1,2-a]pyridine
This protocol outlines a self-validating system for the accurate mass determination and confirmation of a synthesized 3-substituted imidazo[1,2-a]pyridine using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
Objective: To confirm the elemental composition of a newly synthesized 3-substituted imidazo[1,2-a]pyridine.
Materials:
-
Synthesized 3-substituted imidazo[1,2-a]pyridine sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of ACN to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with 50:50 ACN:water to a final concentration of 1 µg/mL. The final concentration may need optimization depending on the compound's ionization efficiency.
-
-
LC Separation (Justification: to separate the compound of interest from any potential impurities or byproducts before it enters the mass spectrometer):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes. This should be optimized to ensure good peak shape and separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
HRMS Detection (Justification: to obtain high-resolution mass data for accurate mass measurement and elemental composition determination):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Imidazo[1,2-a]pyridines readily form [M+H]+ ions.
-
Mass Analyzer Mode: Full scan mode.
-
Mass Range: A range that encompasses the expected m/z of the protonated molecule (e.g., m/z 100-1000).
-
Resolution: Set to a high value (e.g., >60,000 FWHM) to ensure accurate mass measurement.[15]
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines using the appropriate calibrant solution. This is a critical step for achieving high mass accuracy.
-
-
Data Analysis and Validation:
-
Extract the high-resolution mass spectrum for the chromatographic peak corresponding to your compound.
-
Determine the experimental monoisotopic mass of the [M+H]+ ion.
-
Calculate the theoretical monoisotopic mass of the expected [M+H]+ ion based on the desired elemental formula.
-
Calculate the mass error in parts per million (ppm) using the formula: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental formula.
-
Analyze the isotopic pattern of the measured ion and compare it to the theoretical isotopic pattern for the proposed formula. This provides an additional layer of confirmation.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in HRMS characterization, the following diagrams are provided.
Caption: General workflow for the characterization of 3-substituted imidazo[1,2-a]pyridines by LC-HRMS.
Caption: Logical flow of tandem MS (MS/MS) for structural elucidation.
Trustworthiness Through Self-Validation
The described HRMS protocol is inherently self-validating. The high mass accuracy provides a stringent criterion for formula confirmation. Furthermore, the isotopic pattern serves as an orthogonal confirmation of the elemental composition. When coupled with tandem MS (MS/MS), where the precursor ion is fragmented and the resulting product ions are analyzed, a wealth of structural information can be obtained. The fragmentation patterns of imidazo[1,2-a]pyridines are often characteristic and can be used to confirm the core structure and the nature of the substituent at the 3-position.[8]
Conclusion: A Synergistic Approach to Confident Characterization
The characterization of 3-substituted imidazo[1,2-a]pyridines is a critical undertaking in the pursuit of new therapeutic agents. While NMR and X-ray crystallography provide invaluable structural insights, HRMS offers unparalleled sensitivity and the definitive confirmation of elemental composition. By integrating HRMS into a comprehensive analytical workflow, researchers can confidently and efficiently advance their drug discovery programs, ensuring the integrity and accuracy of their scientific findings. The strategic application of these techniques, guided by a clear understanding of their respective strengths and limitations, is the hallmark of rigorous and impactful scientific research.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. measurlabs.com [measurlabs.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 12. researchgate.net [researchgate.net]
- 13. eureka.patsnap.com [eureka.patsnap.com]
- 14. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 15. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its value stems from a unique combination of physicochemical properties and the synthetic accessibility of its derivatives. Functionalization at the C-3 position is a particularly common strategy for modulating biological activity, making the choice of starting material—specifically the C-3 halogenated precursors—a critical decision in any synthetic campaign.[2]
This guide provides an in-depth comparison of the reactivity of two of the most common C-3 precursors: 3-chloroimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyridine. By examining their performance in key synthetic transformations and grounding the discussion in fundamental chemical principles, we aim to equip researchers with the insights needed to make strategic, evidence-based decisions in their synthetic design.
Foundational Physicochemical Properties: The Root of Reactivity Differences
The divergent reactivity of 3-chloro- and 3-bromoimidazo[1,2-a]pyridine is fundamentally governed by the properties of the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, a direct consequence of the larger atomic radius of bromine and lower electronegativity compared to chlorine.[3]
This difference in bond dissociation energy (BDE) is the single most critical factor in many transformations, particularly in palladium-catalyzed cross-coupling reactions where the cleavage of this bond is often the rate-determining step.[4]
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Dissociation Energy (Aryl) | ~327 kJ/mol[5][6] | ~285 kJ/mol[5] | The weaker C-Br bond undergoes oxidative addition to Pd(0) more readily, leading to faster reaction rates and milder required conditions. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | The higher electronegativity of chlorine results in a more polarized C-Cl bond. |
| Bond Length (Aryl) | ~1.74 Å | ~1.90 Å | The longer C-Br bond contributes to its lower bond strength. |
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds.[7] For imidazo[1,2-a]pyridines, these methods allow for the direct installation of diverse functionalities at the C-3 position. However, the choice between the chloro and bromo precursor significantly impacts catalyst selection, reaction conditions, and overall efficiency.
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is almost always the most challenging and rate-limiting step. It is here that the difference in C-X bond energy manifests most clearly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling method.[9]
-
3-Bromoimidazo[1,2-a]pyridine: This substrate is highly reactive and couples efficiently with a wide range of boronic acids using standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[10][11] Reactions typically proceed to completion under relatively mild conditions and with short reaction times.
-
This compound: As a substrate, this compound is significantly more challenging.[12] The stronger C-Cl bond requires more specialized and highly active catalyst systems to facilitate the difficult oxidative addition step.[13] Modern bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.[14] Reaction times are longer, and higher temperatures may be required.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
| Parameter | Protocol A: 3-Bromo Substrate | Protocol B: 3-Chloro Substrate | Justification |
| Aryl Halide | 3-Bromoimidazo[1,2-a]pyridine (1.0 eq) | This compound (1.0 eq) | The core variable of the comparison. |
| Boronic Acid | Phenylboronic Acid (1.2 eq) | Phenylboronic Acid (1.2 eq) | A standard, representative coupling partner. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Protocol A uses a classic, readily available catalyst. Protocol B requires a more advanced, electron-rich ligand system to activate the C-Cl bond.[12] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | A stronger base is often beneficial for less reactive aryl chlorides. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki reactions. |
| Temperature | 90 °C | 110 °C | Higher temperatures are needed to overcome the higher activation energy of C-Cl bond cleavage. |
| Time | 2-4 hours | 12-24 hours | Reflects the slower rate of oxidative addition for the chloride. |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis.[15][16] The reactivity trends mirror those seen in Suzuki couplings.
-
3-Bromoimidazo[1,2-a]pyridine: Readily undergoes amination with both primary and secondary amines using first-generation or bidentate phosphine ligands (e.g., BINAP).[15] The reactions are generally robust and high-yielding.
-
This compound: Requires the use of sterically hindered, electron-rich ligands developed by Buchwald and others.[17] The choice of base (often a strong, non-nucleophilic base like NaOtBu or LHMDS) is critical to promote amine deprotonation and facilitate the catalytic cycle.[18]
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[19][20]
-
3-Bromoimidazo[1,2-a]pyridine: Is an excellent substrate for Sonogashira couplings, reacting under standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, Et₃N) to give high yields of the corresponding 3-alkynylimidazo[1,2-a]pyridines.[21]
-
This compound: Is generally a poor substrate for traditional Sonogashira conditions. Achieving successful coupling often requires higher catalyst loadings, elevated temperatures, and sometimes the use of more specialized, copper-free conditions with advanced ligands to avoid catalyst deactivation.[22][23]
Halogen-Metal Exchange
For transformations not amenable to cross-coupling, halogen-metal exchange offers an alternative route to a reactive C-3 nucleophile.
The rate of halogen-metal exchange is significantly faster for bromides than for chlorides. 3-Bromoimidazo[1,2-a]pyridine can be efficiently converted to its corresponding lithio- or magnesio- species at low temperatures (e.g., -78 °C) using reagents like n-butyllithium or Turbo-Grignard reagents.[24] This intermediate can then be trapped with various electrophiles (e.g., DMF, CO₂, aldehydes) to install a range of functional groups.
Attempting the same reaction with this compound is far less efficient and often unsuccessful, as the C-Cl bond is much less prone to exchange. The harsh conditions required can lead to side reactions and decomposition.[25]
Summary and Strategic Recommendations
The choice between 3-chloro- and 3-bromoimidazo[1,2-a]pyridine is a classic trade-off between cost and reactivity.
| Reaction Type | 3-Bromoimidazo[1,2-a]pyridine | This compound |
| Suzuki-Miyaura | Excellent: High reactivity, standard catalysts, mild conditions. | Challenging: Requires specialized, expensive ligands and harsher conditions. |
| Buchwald-Hartwig | Very Good: Robust reactivity with standard to advanced ligands. | Challenging: Requires highly active, specialized catalyst systems. |
| Sonogashira | Excellent: High yields with standard Pd/Cu systems. | Poor: Generally low reactivity; requires modified protocols. |
| Halogen-Metal Exchange | Excellent: Fast and efficient at low temperatures. | Very Poor: Inefficient and often not viable. |
| Relative Cost | Higher | Lower |
Strategic Recommendations:
-
For Early-Stage Discovery and Rapid Analog Synthesis: The 3-bromoimidazo[1,2-a]pyridine is the superior choice. Its high reactivity across a broad range of coupling reactions allows for rapid library generation with reliable, well-established protocols. The higher substrate cost is offset by faster development time and the use of less expensive, conventional catalysts.
-
For Large-Scale Synthesis and Process Development: The This compound becomes a highly attractive option. Although it requires a more significant initial investment in process optimization to identify a robust catalyst system, the substantially lower raw material cost can lead to significant long-term savings. The development of protocols using modern, highly active palladium catalysts is key to unlocking its potential.
-
For Functionalization via Organometallic Intermediates: The 3-bromoimidazo[1,2-a]pyridine is the only practical choice for strategies involving halogen-metal exchange.
By understanding these fundamental reactivity differences, researchers can select the optimal starting material, anticipate synthetic challenges, and design more efficient and cost-effective routes to their target imidazo[1,2-a]pyridine derivatives.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Chloropyridines
For researchers and professionals in drug development, the construction of biaryl and heteroaryl structures is a foundational task. The pyridine moiety, in particular, is a privileged scaffold in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to build these complex architectures. However, the use of readily available and cost-effective chloropyridines as coupling partners presents a significant synthetic hurdle due to their inherent lack of reactivity compared to their bromo and iodo counterparts.
This guide provides a comparative analysis of modern catalyst systems designed to overcome this challenge. We will delve into the mechanistic nuances that dictate catalyst performance and provide field-proven insights to guide your selection, ensuring efficient and reproducible outcomes in your synthetic endeavors.
The Mechanistic Hurdle: Activating the C-Cl Bond
The efficacy of any Suzuki-Miyaura coupling hinges on a delicate balance within the palladium catalytic cycle. For chloropyridines, the primary bottleneck is the initial oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond. This step is notoriously sluggish due to the high bond dissociation energy of the C-Cl bond and the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalytic activity.
The success of a catalyst is therefore defined by its ability to promote this critical step while also facilitating the subsequent transmetalation and reductive elimination phases. The ligand bound to the palladium center is the primary determinant of this capability.
Comparative Analysis of Leading Catalyst Systems
The evolution of ligands for palladium-catalyzed cross-coupling has yielded several classes of powerful tools for activating challenging substrates like chloropyridines. We will compare the performance of three major classes: traditional phosphines, bulky biaryl phosphines, and N-heterocyclic carbenes (NHCs).
A. Traditional Phosphine Ligands
Simple phosphine ligands such as triphenylphosphine (PPh₃) were foundational in the development of cross-coupling chemistry. While effective for more reactive aryl bromides and iodides, their application to chloropyridines is limited. Achieving reasonable yields often requires high catalyst loadings (2-5 mol%), elevated temperatures, and extended reaction times. For many complex or sensitive substrates, these conditions are prohibitive. A 1999 study demonstrated the successful coupling of 2- and 4-chloropyridines using Pd(PPh₃)₄, with 2-chloropyridines surprisingly giving excellent yields, though the scope remains limited.[1]
| Catalyst System | Chloropyridine | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 2-Chloropyridine | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 95 | [1] |
| Pd(PPh₃)₄ (5 mol%) | 4-Chloropyridine | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 65 | [1] |
| Pd(PPh₃)₄ (3 mol%) | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.33 | ~80 | [2] |
Key Takeaway: Traditional phosphines can be effective in specific cases but generally lack the broad applicability and efficiency required for modern synthetic campaigns involving chloropyridines.
B. Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group represented a paradigm shift in cross-coupling catalysis.[3][4] Ligands such as SPhos, XPhos, and RuPhos possess steric bulk that promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[3] Their strong electron-donating character further facilitates this process and also accelerates the final reductive elimination.[3][5]
These ligands have proven to be exceptionally versatile and are often the first choice for challenging couplings. They enable reactions at lower catalyst loadings and milder temperatures, often at room temperature, and are compatible with a wide range of functional groups.[3][6]
| Catalyst System (Pd Source / Ligand) | Chloropyridine | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 3-Chloropyridine | 4-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [3] |
| Pd(OAc)₂ / XPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 24 | 93 | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Resin-supported chloropyrimidine | Phenylboronic acid | KF | THF | 50 | 12 | Moderate | [7] |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [8] |
Key Takeaway: Buchwald-type ligands are the workhorses for Suzuki coupling of chloropyridines, offering high reactivity, broad scope, and mild reaction conditions. SPhos and XPhos are particularly noteworthy for their general applicability.[3][4][8]
C. N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often rival or even exceed the performance of bulky phosphines.[9] As strong σ-donors, they form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures.[10] This stability translates into high catalytic turnover numbers.
The steric and electronic properties of NHC ligands can be finely tuned. For instance, the use of SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] has been shown to favor selective cross-coupling at a chloride position over a triflate, while SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] provides the opposite selectivity.[11][12] This level of control is invaluable in complex syntheses. Recent studies have also highlighted the catalytic efficiency of PEPPSI-type palladium complexes with imidazopyridine-based NHC ligands.[13]
| Catalyst System (Pd Source / Ligand) | Chloropyridine Derivative | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (6-Dipp)Pd(cinn)Cl (0.5 mol%) | 3-Chloropyridine | 4-Tolylboronic acid | NaHCO₃ | H₂O | 100 | 1 | 99 | [10] |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 12 | 85 (C4-selective) | [14] |
| Pd/SIMes | 4-Chloro-phenyltriflate | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 90 (OTf-selective) | [11][12] |
| Pd/SIPr | 4-Chloro-phenyltriflate | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 92 (Cl-selective) | [11][12] |
Key Takeaway: NHC ligands provide highly active and exceptionally stable catalysts. They are an excellent choice for demanding couplings and offer unique opportunities for controlling regioselectivity in polyhalogenated substrates.[11][12][14]
D. Nickel-Based Catalyst Systems: A Cost-Effective Alternative
While palladium dominates the field, nickel catalysts are an attractive, more economical alternative. However, their application to chloropyridines can be substrate-dependent. For example, a nickel/dppf system was effective for the Suzuki coupling of 3- and 4-chloropyridine but failed with 2-chloropyridine.[15] This was attributed to the formation of a stable, catalytically inactive dimeric nickel species with α-halo-N-heterocycles.[15]
| Catalyst System | Chloropyridine | Arylboronic Acid | Base | Solvent | Temp. (°C) | Conversion (%) | Reference |
| [NiCl(o-tol)(dppf)] | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 88 | [15] |
| [NiCl(o-tol)(dppf)] | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 90 | [15] |
| [NiCl(o-tol)(dppf)] | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 0 | [15] |
Key Takeaway: Nickel catalysts can be a viable option for 3- and 4-chloropyridines but may not be suitable for 2-substituted systems. Careful substrate-specific validation is required.
Visualizing the Catalytic Process
To better understand the reaction dynamics, the following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Recommended Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic chloropyridine using a highly effective Buchwald-type catalyst system.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of chloropyridines has been transformed from a formidable challenge into a routine and reliable synthetic operation, thanks to significant advances in catalyst development.
-
For general-purpose, high-efficiency coupling of all chloropyridine isomers, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are the recommended first choice. They offer a superb balance of high reactivity, broad functional group tolerance, and mild reaction conditions.[3][4][8]
-
N-Heterocyclic carbene (NHC) ligands represent an excellent alternative, providing highly stable and active catalysts that are particularly advantageous for high-temperature reactions or when seeking to control regioselectivity in polyhalogenated systems.[10][11][12][14]
-
While traditional phosphines can be effective in certain instances, they are generally not recommended for broad application with chloropyridines due to their lower reactivity.[1]
-
Nickel catalysts offer a cost-effective option for 3- and 4-chloropyridines but should be used with caution for 2-chloropyridines due to potential catalyst inhibition.[15]
By understanding the mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal catalyst system to accelerate their discovery and development programs.
References
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern kinase inhibitor discovery, recognized for its ability to target a range of crucial kinases implicated in oncology and other diseases.[1][2] Developing robust and reliable in vitro kinase assays is paramount to accurately determine the potency and selectivity of novel derivatives based on this privileged structure. This guide provides an in-depth comparison of prevalent assay technologies, a detailed experimental protocol, and the scientific rationale behind critical methodological choices for researchers in drug development.
I. The Landscape of In Vitro Kinase Assays: Choosing the Right Tool
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate. The inhibitory effect of a compound, such as an imidazo[1,2-a]pyridine derivative, is quantified by the reduction in this activity. While the classic radiometric assay using [γ-³³P]-ATP is considered a gold standard for its directness, safety and throughput considerations have propelled non-radioactive methods to the forefront of drug discovery.[3][4]
Modern high-throughput screening relies on technologies that are sensitive, scalable, and less susceptible to compound interference.[3][5] Here, we compare three leading platforms:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[6][7] In a two-step process, the remaining ATP from the kinase reaction is first depleted. Then, the ADP is converted back into ATP, which fuels a luciferase-luciferin reaction, generating a light signal directly proportional to kinase activity.[8][9] This method is highly sensitive, making it ideal for kinases with low activity, and can be used with a broad range of ATP concentrations.[6][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™, Z'-LYTE™): TR-FRET assays reduce interference from fluorescent compounds and scattered light by measuring signals after a delay.[11]
-
LanthaScreen™ can be configured in two main ways: an activity assay or a binding assay.[5][12] The activity assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate, bringing it into proximity with a fluorescein-labeled substrate to generate a FRET signal.[12][13] The binding assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor, resulting in a loss of FRET.[14][15]
-
Z'-LYTE™ employs a FRET-peptide substrate. Kinase-mediated phosphorylation protects the peptide from cleavage by a development reagent protease.[16][17] Cleavage of the non-phosphorylated substrate disrupts FRET, so a higher FRET ratio corresponds to higher kinase activity.[16]
-
The choice of assay depends on the specific research question. For primary screening of large compound libraries, the universality and robustness of the ADP-Glo™ assay are highly advantageous. For detailed mechanistic studies, including determining binding kinetics or identifying allosteric inhibitors, a TR-FRET binding assay like LanthaScreen™ may be more appropriate.[5][15]
II. Experimental Protocol: Evaluating an Imidazo[1,2-a]pyridine Derivative against Aurora Kinase A using the ADP-Glo™ Assay
This section provides a detailed protocol for determining the IC50 value of a novel imidazo[1,2-a]pyridine derivative against Aurora Kinase A, a serine/threonine kinase frequently targeted in cancer therapy.[18][19]
A. Principle of the Assay
The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to the kinase activity.[19]
B. Materials and Reagents
-
Recombinant Human Aurora A Kinase (e.g., Promega, V1931)[18]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[19]
-
Aurora A Substrate (e.g., Kemptide)[20]
-
Dithiothreitol (DTT)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[19]
-
Test Imidazo[1,2-a]pyridine compound and a reference inhibitor (e.g., Staurosporine)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a luminometer plate reader
C. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer. If recommended by the kinase supplier, add DTT to a final concentration of 50µM.[19]
-
Thaw kinase, substrate, and ATP on ice.
-
Prepare a stock solution of your test imidazo[1,2-a]pyridine derivative and the reference inhibitor in 100% DMSO. A typical starting stock is 10 mM.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound. For a 10-point curve, a 3-fold dilution series is common. Prepare these dilutions at 10x the final desired concentration in 10% DMSO to ensure the final DMSO concentration in the assay does not exceed 1%.[20]
-
Scientist's Note: High DMSO concentrations can inhibit kinase activity. It is crucial to determine the DMSO tolerance of your specific kinase beforehand and to maintain a consistent final concentration across all wells.[3]
-
-
Assay Setup (per 25 µL reaction):
-
Create a master mix containing the kinase, substrate, and buffer.
-
Add 12.5 µL of the master mix to each well.
-
Add 2.5 µL of the serially diluted test compound or control (10% DMSO for "no inhibitor" positive control) to the appropriate wells.[20]
-
Add 10 µL of 1x Kinase Buffer to "blank" wells (no enzyme).[20]
-
-
Kinase Reaction Initiation and Incubation:
-
Prepare a solution of ATP in 1x Kinase Buffer.
-
Initiate the reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.[20]
-
Scientist's Note: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[21] This ensures the assay is sensitive to ATP-competitive inhibitors like many imidazo[1,2-a]pyridines.
-
Mix the plate gently and incubate at 30°C for 45-60 minutes.[20][22]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[23]
-
Incubate at room temperature for 40 minutes.[22]
-
Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.[23]
-
Incubate at room temperature for another 30-45 minutes to stabilize the luminescent signal.[8][20]
-
Read the luminescence on a microplate reader.
-
D. Data Analysis
-
Subtract the average "blank" signal from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[24][25]
III. Comparative Performance Data
To contextualize the results, it's essential to compare the potency of novel imidazo[1,2-a]pyridine derivatives against known inhibitors and across different, yet related, kinases to assess selectivity. The table below presents hypothetical, yet realistic, data for a series of compounds targeting key kinases.
| Compound | Target Kinase | Assay Technology | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| IMP-001 | c-Met | ADP-Glo™ | 3.9 | Crizotinib | 2.4 |
| IMP-001 | VEGFR2 | Z'-LYTE™ | 250 | Sunitinib | 15 |
| IMP-001 | Aurora A | LanthaScreen™ | >10,000 | Alisertib | 1.2 |
| IMP-002 | c-Met | ADP-Glo™ | 12.8 | Crizotinib | 2.4 |
| IMP-002 | VEGFR2 | Z'-LYTE™ | 450 | Sunitinib | 15 |
| IMP-002 | Aurora A | LanthaScreen™ | >10,000 | Alisertib | 1.2 |
| IMP-003 | VEGFR2 | Z'-LYTE™ | 27 | Sunitinib | 15 |
| IMP-003 | c-Met | ADP-Glo™ | 800 | Crizotinib | 2.4 |
| IMP-003 | Aurora A | LanthaScreen™ | >5,000 | Alisertib | 1.2 |
Interpretation:
-
Potency: IMP-001 demonstrates high potency against c-Met, comparable to the known inhibitor Crizotinib.
-
Selectivity: IMP-001 and IMP-002 show significant selectivity for c-Met over VEGFR2 and Aurora A, a desirable trait to minimize off-target effects. A compound is generally considered selective if there is at least a 100-fold difference in IC50 values between the primary target and other kinases.
-
Structure-Activity Relationship (SAR): The difference in potency between IMP-001 and IMP-002 (3.9 nM vs. 12.8 nM) suggests that the chemical modifications between these two derivatives have a direct impact on their interaction with the c-Met active site. This data is critical for guiding the next cycle of medicinal chemistry optimization.
IV. Conclusion and Best Practices
The evaluation of imidazo[1,2-a]pyridine derivatives requires a meticulously planned and executed in vitro kinase assay strategy. The choice of assay technology should be aligned with the screening goals, whether for high-throughput primary screening or detailed mechanistic characterization.
Key Pillars for Trustworthy Data:
-
Assay Validation: Always validate your assay by calculating the Z' factor. A value between 0.5 and 1.0 indicates a robust and reliable assay.[6]
-
Consistent Conditions: Maintain consistent concentrations of ATP, substrate, enzyme, and DMSO to ensure data comparability across experiments.[3]
-
Reference Compounds: Always include a known reference inhibitor in your assays as a positive control for activity and to benchmark the potency of your novel compounds.
-
Orthogonal Confirmation: Promising hits should be confirmed using an alternative assay format (e.g., confirming an ADP-Glo™ hit with a LanthaScreen™ binding assay). This ensures the observed activity is not an artifact of the specific assay technology.
By adhering to these principles and employing the detailed protocols outlined in this guide, researchers can confidently and accurately characterize the next generation of imidazo[1,2-a]pyridine-based kinase inhibitors, accelerating their journey from the bench to potential clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
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The Structural Landscape of Imidazo[1,2-a]pyridine Isomers
An In-Depth Spectroscopic Guide to the Differentiation of Imidazo[1,2-a]pyridine Isomers
For professionals in chemical research and pharmaceutical development, the imidazo[1,2-a]pyridine scaffold is a familiar and highly valued structure. Its prevalence in marketed drugs like Zolpidem and Alpidem, as well as its role as a versatile fluorophore in material science, underscores its significance.[1][2] However, the functional diversity of this "privileged" scaffold also introduces a fundamental challenge: isomerism. The precise placement of substituents on the bicyclic ring system gives rise to positional isomers, each potentially possessing unique biological activities, toxicological profiles, and photophysical properties.
Unambiguous structural confirmation is therefore not merely an academic exercise but a critical step in drug discovery and quality control. Relying on a single data point can be misleading. A molecular weight from a mass spectrometer confirms composition, not constitution. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence—to equip researchers with the knowledge to confidently distinguish between imidazo[1,2-a]pyridine isomers. We will explore the causal relationships between isomeric structures and their spectral outputs, supported by experimental data and detailed protocols.
The core imidazo[1,2-a]pyridine system is a 10 π-electron aromatic heterocycle.[3] The numbering convention, shown below, is crucial for discussing the location of substituents. Positional isomers arise when a substituent, such as a simple methyl group, is attached to different carbon atoms on the ring. In this guide, we will focus on the comparison of 2-, 3-, 5-, and 7-methylimidazo[1,2-a]pyridine as representative examples.
Caption: Numbering convention of the imidazo[1,2-a]pyridine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for identifying positional isomers. It provides a detailed map of the chemical environment for each magnetically active nucleus (primarily ¹H and ¹³C), which is exquisitely sensitive to the electronic and steric effects of nearby substituents.
Expertise & Experience: The Causality Behind NMR Shifts
The distribution of electrons in the aromatic system is not uniform, leading to characteristic chemical shifts for each proton and carbon. When a substituent is introduced, it perturbs this electron distribution. An electron-donating group like methyl (-CH₃) will increase electron density (shielding) at ortho and para positions, causing their corresponding NMR signals to shift upfield (to a lower ppm value). Conversely, steric compression, such as the peri-interaction between substituents at the C5 and N4 or C5 and C6 positions, can cause a deshielding effect, shifting signals downfield.[3] It is these predictable perturbations that allow for confident isomer assignment.
¹H NMR Comparison
The proton NMR spectrum of the parent imidazo[1,2-a]pyridine displays distinct signals for each of its six protons.[4] The introduction of a methyl group replaces one of these signals and systematically alters the shifts of the remaining five.
| Proton | Parent Compound (ppm) | 2-Methyl (ppm) | 5-Methyl (ppm) | 7-Methyl (ppm) | Key Observations for Isomer Differentiation |
| H-2 | ~7.55 (s) | - | ~7.42 (s) | ~7.47 (s) | Disappearance of this signal confirms C2 substitution. |
| H-3 | ~7.95 (s) | ~7.80 (s) | ~7.85 (s) | ~7.89 (s) | Disappearance confirms C3 substitution. |
| H-5 | ~8.08 (d) | ~7.95 (d) | - | ~7.90 (d) | Disappearance confirms C5 substitution. H-6 signal loses its large coupling. |
| H-6 | ~6.70 (t) | ~6.65 (t) | ~6.55 (t) | ~6.50 (s) | Becomes a singlet or narrow doublet in the 7-methyl isomer. |
| H-7 | ~7.10 (t) | ~7.05 (t) | ~6.95 (t) | - | Disappearance confirms C7 substitution. H-6 and H-8 signals simplify. |
| H-8 | ~7.60 (d) | ~7.50 (d) | ~7.45 (d) | ~7.40 (d) | Experiences minor shifts but its coupling pattern is informative. |
| -CH₃ | - | ~2.40 (s) | ~2.55 (s) | ~2.35 (s) | A singlet integrating to 3H confirms the methyl group's presence. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data synthesized from typical values found in the literature.[3][5][6]
¹³C NMR Comparison
The ¹³C NMR spectrum provides complementary and often clearer evidence. The carbon atom directly attached to the substituent undergoes a significant downfield shift (ipso-effect), while other carbons in the ring experience smaller, but still diagnostic, shifts.
| Carbon | Parent Compound (ppm) | 2-Methyl (ppm) | 5-Methyl (ppm) | 7-Methyl (ppm) | Key Observations for Isomer Differentiation |
| C-2 | ~117.5 | ~127.0 (ipso) | ~116.8 | ~117.2 | Large downfield shift is unambiguous for C2-substitution. |
| C-3 | ~108.0 | ~107.5 | ~108.2 | ~107.9 | Relatively unaffected by substitution at other positions. |
| C-5 | ~124.5 | ~123.8 | ~134.0 (ipso) | ~124.1 | Large downfield shift confirms C5-substitution. |
| C-6 | ~112.0 | ~111.5 | ~112.5 | ~111.8 | |
| C-7 | ~125.0 | ~124.5 | ~124.8 | ~135.5 (ipso) | Large downfield shift confirms C7-substitution. |
| C-8 | ~117.0 | ~116.5 | ~116.9 | ~117.3 | |
| C-8a | ~145.0 | ~144.8 | ~145.5 | ~145.2 | |
| -CH₃ | - | ~16.0 | ~18.5 | ~21.0 | The chemical shift of the methyl carbon itself can be subtly different. |
Note: Chemical shifts are approximate. Data synthesized from typical values found in the literature.[5][7][8]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the imidazo[1,2-a]pyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Using a proton-decoupled pulse program, acquire the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 or more), with a longer relaxation delay (2-5 seconds).
Mass Spectrometry (MS): Differentiating Through Fragmentation
While routine MS will show that positional isomers have identical molecular weights, tandem mass spectrometry (MS/MS) can reveal structural differences. In MS/MS, the molecular ion ([M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern is a "fingerprint" that depends on the structure of the parent ion.
Expertise & Experience: Why Fragmentation Patterns Differ
The stability of the fragment ions and the transition states leading to them are governed by the molecule's structure. The initial position of a substituent can direct the fragmentation pathway. For the imidazo[1,2-a]pyridine core, a characteristic fragmentation is the loss of hydrogen cyanide (HCN, 27 Da).[9] For methyl-substituted isomers, an additional pathway involves the loss of a hydrogen radical from the methyl group, potentially forming a stable, ring-expanded tropylium-like cation. The propensity to form this ion and its subsequent fragmentation can vary depending on the methyl group's original position.[9]
For instance, studies on 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic homolytic cleavage of the C-O bond is a dominant fragmentation pathway, which is highly diagnostic for the substituent at the 3-position.[10]
Caption: Workflow for distinguishing isomers using tandem mass spectrometry (MS/MS).
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[11]
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min).
-
MS1 Scan: Acquire a full scan in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: Perform a product ion scan by selecting the [M+H]⁺ as the precursor ion. Apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
-
Data Analysis: Compare the resultant spectra of the different isomers, looking for unique fragment ions or significant differences in the relative abundance of common fragments.
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions
UV-Visible and fluorescence spectroscopy provide insights into the electronic properties of molecules. The position of a substituent alters the energy levels of the π-conjugated system, which in turn affects the wavelengths of light absorbed and emitted.
Expertise & Experience: Substituent Effects on Photophysics
The imidazo[1,2-a]pyridine core has characteristic π→π* absorption bands.[12] Substituents that extend the π-conjugation (e.g., phenyl groups) or electron-donating groups typically cause a bathochromic (red) shift in both absorption and emission spectra.[2] The magnitude of this shift depends on the position of the substituent and its electronic coupling with the core chromophore.
Fluorescence quantum yield (the efficiency of light emission) is also highly sensitive to structure. Electron-donating groups tend to enhance fluorescence, while bulky groups that can undergo vibrational relaxation or electron-withdrawing groups that promote non-radiative decay pathways can decrease it.[2] Therefore, while isomers may have broadly similar spectra, their λ_max (absorption), λ_em (emission), and quantum yields (Φ_F) will differ.
Comparative Photophysical Data
| Isomer | λ_max (abs, nm) | λ_em (flu, nm) | Quantum Yield (Φ_F) | Key Observations |
| Parent | ~280, ~315 | ~370 | Moderate | Baseline for comparison. |
| 2-Aryl Substituted | Red-shifted | Red-shifted | Often High | C2 substitution effectively extends the π-system, enhancing fluorescence.[2] |
| 7-Methyl | Minor shift | Minor shift | Moderate | Substitution on the pyridine ring often has a smaller electronic effect than on the imidazole ring. |
| Nitro-substituted | Red-shifted | Quenched | Very Low | Electron-withdrawing groups like -NO₂ typically destroy fluorescence.[13] |
Note: Data represents general trends. Specific values are highly dependent on the substituent and solvent.[2][13][14]
Experimental Protocol: Photophysical Measurements
-
Solution Preparation: Prepare a stock solution of the isomer in a spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane).[2][15] Perform serial dilutions to obtain a final concentration where the maximum absorbance is below 0.1 to avoid inner filter effects.
-
UV-Vis Measurement: Using a dual-beam spectrophotometer, record the absorption spectrum from ~200 to 500 nm against a solvent blank.
-
Fluorescence Measurement: Using a spectrofluorometer, set the excitation wavelength to the determined λ_max. Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength.
-
Quantum Yield Calculation: The quantum yield can be determined relative to a known standard (e.g., quinine sulfate or phenanthrene) using the comparative method.[2]
Conclusion
The differentiation of imidazo[1,2-a]pyridine isomers is a critical task that demands a multi-faceted analytical approach. While each spectroscopic technique provides valuable clues, their combined power offers irrefutable structural proof. ¹H and ¹³C NMR remain the definitive tools for establishing connectivity and confirming substituent position. Tandem mass spectrometry provides a rapid method for differentiation based on unique fragmentation fingerprints. Finally, UV-Vis and fluorescence spectroscopy probe the electronic consequences of isomerism, which is particularly relevant for applications in materials science and bio-imaging. By understanding the causal principles behind the spectral data and employing rigorous experimental protocols, researchers can navigate the subtleties of isomerism with confidence and precision.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ijrpr.com [ijrpr.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Mass Spectra of Some Di- and Triazaindenes" by William W. Paudler, james E. Kuder et al. [digitalcommons.cedarville.edu]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents such as zolpidem and alpidem.[1] Its unique bridged-ring structure confers favorable physicochemical properties and provides a versatile template for interacting with a wide array of biological targets.[1][2] Consequently, derivatives of this scaffold have been extensively explored for diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[1][3][4]
A critical locus for modulating the biological activity of this scaffold is the C-3 position. Substitutions at this site can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) originating from modifications at the 3-position, offering a comparative look at how different functional groups dictate therapeutic potential. We will delve into specific examples, supported by quantitative data, and provide standardized protocols for synthesis and evaluation to empower researchers in the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
The Impact of C-3 Substitution on Anticancer Activity
The development of novel anticancer agents is a primary focus for imidazo[1,2-a]pyridine research, with many derivatives showing potent cytotoxicity against various cancer cell lines.[4] The substituent at the C-3 position plays a pivotal role in defining this activity, often by influencing interactions with key oncogenic pathways like the PI3K/Akt/mTOR pathway.[5]
Key Mechanistic Insight: The C-3 position often serves as a key interaction point within the target protein's binding pocket. For kinase inhibitors, for example, substituents here can form hydrogen bonds or hydrophobic interactions that are critical for affinity and selectivity.[6] For general cytotoxic agents, lipophilicity and electronic effects introduced at C-3 can govern membrane permeability and overall cellular uptake.
Comparative Analysis of C-3 Amino and Thioether Substituents:
Studies have shown that introducing an amino group at the C-3 position is a highly effective strategy for generating potent anticancer compounds. A one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) has enabled the synthesis of a library of 3-aminoimidazo[1,2-a]pyridines.[7][8]
In one study, a series of 3-amino derivatives were synthesized where a p-chlorophenyl amine was installed at C-3, while various aryl and heteroaryl groups were placed at the C-2 position.[7] The results indicate that the p-chlorophenyl group at C-3 is a favorable substitution. For instance, compound 12 , which features a nitro group at C-2 and a p-chlorophenyl amine at C-3, demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line with an IC₅₀ value of 4.15 µM.[7][9] Another potent compound, 18 , bearing a 2,4-difluorophenyl moiety at C-2 and the same p-chlorophenyl amine at C-3, showed the highest activity against the B16F10 melanoma cell line (IC₅₀ = 14.39 µM) and MCF-7 breast cancer cells (IC₅₀ = 14.81 µM).[7][9]
This suggests that while the C-3 substituent provides a crucial anchoring point, synergistic effects with the C-2 substituent are vital for maximizing potency and tuning selectivity against different cancer types.
| Compound ID | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | 4-Nitrophenyl | p-Chlorophenylamino | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| 18 | 2,4-Difluorophenyl | p-Chlorophenylamino | B16F10 (Melanoma) | 14.39 ± 0.04 | [7] |
| 18 | 2,4-Difluorophenyl | p-Chlorophenylamino | MCF-7 (Breast) | 14.81 ± 0.20 | [7][9] |
| 11 | Indole | p-Chlorophenylamino | MCF-7 (Breast) | 20.47 ± 0.10 | [7] |
| 14 | 4-Methylphenyl (Tolyl) | p-Chlorophenylamino | B16F10 (Melanoma) | 21.75 ± 0.81 | [9] |
Table 1: Comparative cytotoxic activity of 3-aminoimidazo[1,2-a]pyridines.
Similarly, thioether side chains at the C-3 position have been explored for generating antiviral agents, a strategy that has also proven effective for anticancer activity.[3][10] The length and nature of the thioether chain can be optimized to enhance cell permeability and target engagement.
Caption: SAR summary for anticancer activity at the C-3 position.
Kinase Inhibition: A Tale of Two Substitutions
Imidazo[1,2-a]pyridines are potent inhibitors of various protein kinases, which are often dysregulated in cancer.[11] The SAR for kinase inhibition is particularly sensitive to the geometry and electronic nature of the C-3 substituent.
Expertise in Action: The choice of a substituent at C-3 is often guided by computational docking studies. A group capable of acting as a hydrogen bond acceptor or donor, such as a pyrimidinyl moiety, might be selected to interact with the hinge region of a kinase.[12] This rational design approach accelerates the discovery of potent and selective inhibitors.
A notable example is the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1).[6] A study exploring substitutions on the imidazo[1,2-a]pyridine core found that specific modifications led to micromolar inhibition of these kinases. Compound 4c from this series emerged as the most active, inhibiting CLK1 with an IC₅₀ of 0.7 µM and DYRK1A with an IC₅₀ of 2.6 µM.[6][11]
In a different study focused on insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a 3-(pyrimidin-4-yl) group was identified as a key pharmacophore.[12] Further optimization at the C5 position of this pyrimidine ring led to potent and selective inhibitors with suitable pharmacokinetic profiles for oral administration. This highlights a hierarchical SAR, where the primary C-3 substituent provides the initial scaffold, and secondary modifications fine-tune the activity.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by kinase inhibitors.
Antiviral Activity: The Role of C-3 Thioether Chains
The C-3 position has also been a fruitful site for developing antiviral agents. Specifically, imidazo[1,2-a]pyridines bearing a thioether side chain at this position have shown potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[13]
SAR Insights: In a key study, the antiviral activity was found to be highly dependent on the nature of the group attached to the sulfur atom and the substitution pattern on the imidazo[1,2-a]pyridine core itself.[13] Hydrophobicity was identified as a critical factor for activity.[3] For instance, compounds with a phenylethylthio side chain at C-3 were highly active. Compound 4 (7-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine) showed a therapeutic index greater than 150 against HCMV.[13] This suggests the thioether chain optimizes the molecule's interaction with viral targets or host cell components essential for viral replication.
| Compound ID | Core Substitution | C-3 Side Chain | Virus Target | Activity (EC₅₀ µg/mL) | Reference |
| 4 | 7-Methyl | Phenylethylthiomethyl | HCMV | 0.04 | [13] |
| 15 | 6-Bromo-8-methyl | Phenylethylthiomethyl | HCMV | 0.03 | [13] |
| 21 | 2-Methyl | Phenylethylthiomethyl | HCMV | 0.04 | [13] |
| 4 | 7-Methyl | Phenylethylthiomethyl | VZV | 0.4 | [13] |
Table 2: Comparative antiviral activity of 3-thioether imidazo[1,2-a]pyridines.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure reproducibility and validity, the following section details standardized methodologies for the synthesis and biological evaluation of 3-substituted imidazo[1,2-a]pyridines.
Protocol 1: Synthesis via Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)
This one-pot reaction provides an efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.[7][14]
Rationale: Multi-component reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate diverse chemical libraries from simple starting materials. The GBB-3CR is a robust and reliable method for constructing the desired scaffold.[15]
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 2-aminopyridine (1.0 mmol) in methanol (5 mL), add the desired aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsA·H₂O, 0.1 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes to facilitate the formation of the Schiff base intermediate.
-
Isocyanide Addition: Add the isocyanide (e.g., 1-chloro-4-isocyanobenzene, 1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aminoimidazo[1,2-a]pyridine product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
Caption: Workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
Protocol 2: Cytotoxicity Evaluation using Trypan Blue Exclusion Assay
This protocol provides a reliable method to quantify the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]
Trustworthiness of the Method: The Trypan Blue assay is a classic and straightforward method for assessing cell viability. It is based on the principle that live cells with intact membranes exclude the dye, while dead cells do not. This direct measure of membrane integrity provides a self-validating system for cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stocks with culture medium to achieve final desired concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).
-
Cell Harvesting: After incubation, detach the cells using trypsin-EDTA, and then centrifuge the cell suspension to obtain a cell pellet.
-
Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS). Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer. Count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The C-3 position of the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity. As demonstrated, strategic installation of substituents such as substituted amino groups, thioether chains, and aryl moieties can yield potent and selective agents for anticancer, antiviral, and kinase inhibition applications. The structure-activity relationships discussed herein underscore the importance of a rational, data-driven approach to drug design. Future efforts should focus on exploring novel C-3 substitutions to further optimize potency and ADME properties, leveraging computational modeling to predict binding interactions and guide synthetic efforts. The continued development of efficient synthetic methodologies, like multi-component reactions, will be crucial in expanding the chemical space and unlocking the full therapeutic potential of this remarkable scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation | Semantic Scholar [semanticscholar.org]
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- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 3-Chloroimidazo[1,2-a]pyridine
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of novel heterocyclic compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational framework for the proper disposal of 3-chloroimidazo[1,2-a]pyridine (CAS: 5315-73-1).
Hazard Identification and Risk Profile
The structural backbone of this compound is a fusion of imidazole and pyridine rings, a common motif in medicinal chemistry. The presence of a chlorine atom classifies it as a halogenated heterocyclic compound, which dictates specific disposal pathways.[2][3] Based on data from the parent imidazo[1,2-a]pyridine and similar chlorinated structures, the compound should be presumed to present the following hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[1][4]
-
Environmental Hazard: Halogenated organic compounds are treated as hazardous waste to prevent environmental contamination.[2] Discharge into the environment must be strictly avoided.[5]
Data Summary: Hazard and Handling
| Parameter | Guideline & Rationale | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Halogenated Organics[2][6] |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed | Imidazo[1,2-a]pyridine, 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde[4] |
| Personal Protective Equipment (PPE) | Chemical Safety Goggles, Chemical-Resistant Gloves (Nitrile or Butyl Rubber), Lab Coat | General Laboratory Practice[2][5][7] |
| Work Environment | Certified Laboratory Chemical Fume Hood | General Laboratory Practice[5][7] |
| Disposal Method | Segregated Halogenated Waste Stream for Licensed Incineration | Pyridine Derivatives[6][8], Halogenated Compounds[2] |
Pre-Disposal: Waste Segregation and Containment Protocol
The foundational principle for disposing of this compound is rigorous waste segregation. Halogenated waste streams must never be mixed with non-halogenated organic waste. This is because the combustion of chlorinated compounds can produce hazardous byproducts like hydrogen chloride and dioxins, requiring specialized incineration facilities equipped with scrubbers.[8]
Step-by-Step Waste Collection Methodology
-
Container Selection:
-
Utilize a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[1]
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling:
-
Immediately upon adding the first waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" and specify any solvents present. Avoid abbreviations.
-
Maintain a running log of the approximate quantities of waste added.
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and spatulas directly into a designated solid hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate liquid hazardous waste container. The first rinse of any glassware that contained the pure compound or concentrated solutions must be collected as hazardous waste.[9]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated solid waste bag for hazardous materials.[1][5]
-
-
Interim Storage:
Emergency Preparedness: Spill Management
In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and prevent environmental release.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or the substance is aerosolized, evacuate personnel from the immediate area.[5]
-
Don Appropriate PPE: Before addressing the spill, wear all required PPE, including safety goggles, a lab coat, and double-layered chemical-resistant gloves.[1]
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to cover and contain the spill.[1][7][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container for disposal.[5][10]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup, including wipes and contaminated PPE, must be placed in the hazardous waste container.[1]
Final Disposal Pathway and EHS Coordination
The ultimate disposal of this compound is not a task for individual researchers. It must be managed through institutional protocols.
-
Incineration: The recommended disposal method for chlorinated organic compounds is controlled, high-temperature incineration (820°C to 1,600°C).[6][8] This process ensures the complete destruction of the compound.
-
EHS Coordination: Arrange for the collection of the sealed and labeled hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[1][11] They are equipped to handle transport and final disposal in compliance with all local, state, and federal regulations.[6]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from work involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. lookchem.com [lookchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Mastering Safety: A Researcher's Guide to Handling 3-Chloroimidazo[1,2-a]pyridine
For the dedicated researcher, scientist, and drug development professional, the novel frontiers of chemical synthesis offer immense promise. Compounds like 3-Chloroimidazo[1,2-a]pyridine are valuable building blocks in medicinal chemistry. However, realizing their potential hinges on a foundation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence. Our commitment is to empower your research by ensuring that every step, from preparation to disposal, is underpinned by authoritative knowledge and field-proven practices.
Hazard Analysis: Understanding the Intrinsic Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. The Safety Data Sheet (SDS) for this compound (CAS 5315-73-1) serves as our primary authoritative source.
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation, which can manifest as redness, itching, and inflammation.[1]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation, potentially leading to redness, pain, and damage if not promptly addressed.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Our protective strategy must therefore create a comprehensive barrier against these entry points.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all exercise; it is a nuanced process dictated by the specific hazards of the compound. For this compound, a solid, the potential for dust generation is a key consideration.
Hand Protection: Beyond the Standard Nitrile
While nitrile gloves are a laboratory staple, their efficacy against certain chemical classes varies. Halogenated aromatic compounds, such as this compound, can permeate standard thin nitrile gloves with surprising rapidity.[2][3]
-
Primary Recommendation: Butyl rubber gloves are recommended for prolonged handling or in situations with a high risk of contamination.[4][5] Butyl rubber offers superior resistance to a wide array of corrosive chemicals and has low permeability to gases and vapors.[4]
-
For Incidental Contact: For tasks with minimal risk of direct contact, such as weighing in a fume hood, double-gloving with thicker (e.g., 8 mil) nitrile gloves can be an acceptable alternative. However, it is crucial to understand that this provides splash protection only, and gloves should be changed immediately upon any known contact.[6]
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.
Table 1: Glove Material Compatibility
| Glove Material | Compatibility with Halogenated Aromatics | Recommended Use for this compound |
| Butyl Rubber | Excellent | Primary recommendation for all handling |
| Viton™ | Excellent | A viable, though often more expensive, alternative |
| Nitrile | Fair to Poor | Acceptable for incidental contact only (double-gloved) |
| Latex | Poor | Not Recommended |
| Neoprene | Fair | Not a primary recommendation |
Eye and Face Protection: Shielding Against the Unseen
Given that this compound is a potent eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from dust particles or splashes.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of dust generation, a full-face shield worn over chemical splash goggles is required. This provides an additional layer of protection for the entire face.
Body Protection: A Head-to-Toe Approach
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.
-
For High-Risk Procedures: In situations with a high risk of dust generation, such as when transferring large quantities of the powder, disposable coveralls (e.g., Tyvek®) should be worn over regular laboratory attire.
Respiratory Protection: Guarding the Airways
As this compound can cause respiratory irritation, preventing the inhalation of its dust is critical.
-
Engineering Controls First: The primary method for controlling airborne contaminants is through engineering controls. Always handle this compound in a certified chemical fume hood.
-
When Respirators are Necessary: In situations where a fume hood is not available or when cleaning up a significant spill, respiratory protection is required.
-
Recommended Respirator: A half-mask or full-facepiece air-purifying respirator equipped with a combination of Organic Vapor (OV) cartridges and P100 particulate filters is recommended. The P100 filter provides 99.97% filtration efficiency against all particulate aerosols, while the OV cartridge offers protection against any potential vapors.[7][8][9][10]
-
Fit Testing: All personnel required to wear a tight-fitting respirator must be medically cleared and successfully fit-tested annually, in accordance with institutional and regulatory standards.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined workflow minimizes the risk of exposure and ensures a smooth and safe experimental process.
Preparation and Weighing
-
Designate a Workspace: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
-
Don PPE: Before handling the compound, don all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, face shield (if necessary), and the appropriate gloves. If a respirator is required, it should be donned and a seal check performed before entering the handling area.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Container Management: Keep the container of this compound tightly sealed when not in use.
Experimental Use
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reaction Monitoring: Ensure that all reactions involving this compound are conducted in a well-ventilated fume hood.
-
Post-Reaction Workup: Be mindful that the compound may be present in reaction mixtures and extracts. Continue to use the same level of PPE throughout the workup and purification process.
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
If the material is a powder, avoid creating dust clouds. If safe to do so, cover the spill with plastic sheeting to minimize dispersal.[11]
-
Allow only trained emergency responders to clean up the spill.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound waste must be handled as hazardous waste.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, absorbent materials, contaminated filter paper) must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as halogenated hazardous waste. Subsequent rinses can be managed according to institutional policy. The rinsed container can then be disposed of as non-hazardous waste.
Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant"). Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.
References
- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 2. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. gloves.com [gloves.com]
- 5. oxwork.com [oxwork.com]
- 6. thgeyer.com [thgeyer.com]
- 7. oshacode.com [oshacode.com]
- 8. cdn3.evostore.io [cdn3.evostore.io]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. scribd.com [scribd.com]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
